Simvastatin acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H40O6 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[2,2-bis(trideuteriomethyl)butanoyloxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 |
InChI Key |
XWLXKKNPFMNSFA-QDGXURMLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Simvastatin acid-d6 and its primary use in research?
For Immediate Release
An In-depth Technical Guide on Simvastatin (B1681759) Acid-d6 for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of Simvastatin acid-d6, a critical tool in modern analytical research. Its primary application lies in serving as a stable isotope-labeled internal standard for the precise quantification of simvastatin and its active metabolite, simvastatin acid, in biological samples. This guide delves into its chemical properties, experimental applications, and the methodologies that underpin its use in pharmacokinetic and bioanalytical studies.
Simvastatin, a widely prescribed lipid-lowering drug, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] It is administered as an inactive prodrug that is converted in the body to its pharmacologically active form, simvastatin acid.[3][4] Accurate measurement of simvastatin and simvastatin acid concentrations in biological matrices is essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of the drug.[5]
This compound is a deuterated version of simvastatin acid, where six hydrogen atoms have been replaced with deuterium.[6] This isotopic labeling gives it a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[6] Crucially, its chemical and physical properties are nearly identical to the natural compound, ensuring it behaves similarly during sample preparation and analysis.[7][8] This characteristic is fundamental to its role as an internal standard, as it compensates for variations in sample extraction, injection volume, and ionization efficiency in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
Core Properties and Data
Quantitative data for this compound is crucial for its effective use in research. The following tables summarize its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₂₅H₃₂D₆O₅ |
| Molecular Weight | 424.60 g/mol |
| CAS Number | 1002347-71-8 |
| Appearance | White to Off-White Solid |
| Purity | ≥98% to ≥99% deuterated |
| Solubility | Acetonitrile (B52724) (Slightly), Chloroform (Slightly), Methanol (Slightly) |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere |
Data sourced from multiple chemical suppliers and technical datasheets.[6][12]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of simvastatin and simvastatin acid in biological matrices such as plasma.[7][13] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for bioanalytical assays due to the high accuracy and precision it affords.[8][10]
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of simvastatin in a plasma sample using this compound as an internal standard.
Caption: A typical experimental workflow for quantifying simvastatin in plasma using this compound.
Detailed LC-MS/MS Protocol
The following is a representative protocol for the analysis of simvastatin in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Simvastatin) | Q1: m/z 419.3 -> Q3: m/z 285.2 |
| MRM Transition (this compound) | Q1: m/z 425.3 -> Q3: m/z 291.2 |
Note: The specific MRM transitions and instrument parameters may need to be optimized for the specific mass spectrometer being used.[14][15]
Signaling Pathway and Mechanism of Action
While this compound itself does not have a signaling pathway in the biological sense, its utility is directly linked to the metabolic pathway of its parent drug, simvastatin. The diagram below illustrates the conversion of simvastatin to its active form and its mechanism of action.
Caption: Metabolic activation of simvastatin and its inhibitory effect on the cholesterol biosynthesis pathway.
References
- 1. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simvastatin enhances hippocampal long-term potentiation in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomewide Association Study of Simvastatin Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Simvastatin on Pharmacokinetics and Anticoagulant Effects of Dabigatran in Healthy Subjects [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SIMVASTATIN-D6 CAS#: 1002347-71-8 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Simvastatin Acid-d6: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Simvastatin acid-d6, a deuterated analog of the active metabolite of the widely prescribed cholesterol-lowering drug, Simvastatin. This document details its chemical structure, physicochemical properties, and its critical role in modern bioanalytical methodologies. Detailed experimental protocols and visual diagrams are provided to support researchers in its application.
Core Chemical and Physical Properties
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Simvastatin.[1] The "d6" designation indicates the replacement of six hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen.[2] This isotopic labeling results in a molecule with a higher mass-to-charge ratio while maintaining nearly identical chemical and physical properties to its non-deuterated counterpart.[2] This key difference allows for its precise differentiation and quantification in mass spectrometry-based assays.[2]
The properties of this compound ammonium (B1175870) salt are summarized below.
| Property | Value |
| Molecular Formula | C₂₅H₃₇D₆NO₆ |
| Molecular Weight | 459.65 g/mol |
| CAS Number (unlabeled) | 139893-43-9 |
| Synonyms | (βR,δR,1S,2S,6R,8S,8aR)-8-[2,2-(Dimethyl-d6)-1-oxobutoxy]-1,2,6,7,8,8a-hexahydro-β,δ-dihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Ammonium Salt; Simvastatin-d6 Acid Ammonium Salt; Tenivastatin-d6 ammonium |
| Appearance | White to off-white solid |
Chemical Structure
The chemical structure of this compound is characterized by a hexahydronaphthalene (B12109599) ring system, a dihydroxyheptanoic acid side chain, and a deuterated 2,2-dimethylbutyrate ester group. The six deuterium atoms are located on the two methyl groups of the butyrate (B1204436) side chain.
Biological Pathway and Mechanism of Action
Simvastatin is a prodrug that is administered in its inactive lactone form.[3] In vivo, it is hydrolyzed to its active β-hydroxy acid form, Simvastatin acid.[3][4] Simvastatin acid is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver.[5][6] This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[6][7]
The metabolic activation of Simvastatin and its mechanism of action are depicted in the following signaling pathway diagram.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of Simvastatin and its active metabolite in biological matrices, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A generalized experimental protocol for the analysis of Simvastatin in human plasma is provided below.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting : Pipette 200 µL of human plasma into a microcentrifuge tube.[8]
-
Internal Standard Spiking : Add 50 µL of the Simvastatin-d6 internal standard working solution to the plasma sample.[4]
-
Extraction : Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate (B1210297) and hexane).[8]
-
Mixing : Vortex the mixture for 2 minutes to ensure thorough mixing.[8]
-
Centrifugation : Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.[8]
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase.[8]
-
Analysis : Inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[8]
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is commonly used for separation.[9]
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v).[9]
-
Flow Rate : A flow rate in the range of 0.3-0.5 mL/min is generally employed.[4]
-
Column Temperature : The column is typically maintained at 40°C.[4]
-
-
Mass Spectrometric Detection :
The following diagram illustrates the general workflow for a bioanalytical experiment using Simvastatin-d6.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring of Simvastatin. The detailed protocols and diagrams provided in this guide serve as a valuable resource for the implementation of robust and reliable analytical methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Technical Guide to Internal Standard Selection for Simvastatin Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the accuracy and precision of analytical methods are paramount. For a widely prescribed drug like simvastatin (B1681759), which is administered as an inactive lactone prodrug and converted in vivo to its active β-hydroxy acid form, robust analytical methodologies are crucial. The choice of an internal standard is a critical determinant of method performance, directly impacting the reliability of the data generated. This technical guide provides an in-depth comparison of internal standard strategies for the quantification of simvastatin and its active metabolite, with a focus on the superiority of stable isotope-labeled standards.
The Principle of Isotope Dilution Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of drugs like simvastatin due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS can be compromised by variabilities in sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations.[1] To correct for these potential errors, an internal standard is indispensable.[1]
The most effective approach for internal standardization is isotope dilution mass spectrometry, which utilizes a stable isotope-labeled (SIL) version of the analyte.[1] A SIL internal standard is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D).[1] When a known amount of the SIL internal standard is added to a sample at the beginning of the analytical process, it experiences the same physical and chemical changes as the analyte, including extraction losses and ionization variations.[1] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[1]
Simvastatin and its Active Metabolite: The Case for Specific Deuterated Internal Standards
Simvastatin is hydrolyzed in vivo to its pharmacologically active form, simvastatin acid.[2] For a comprehensive pharmacokinetic assessment, it is often necessary to quantify both the parent drug and its active metabolite. The gold standard for this is to use the corresponding deuterated internal standard for each analyte: Simvastatin-d6 for the quantification of simvastatin and Simvastatin acid-d6 for the quantification of simvastatin acid.
While structural analogs, such as lovastatin, have been used as internal standards for simvastatin analysis, they are not chemically identical and may exhibit different chromatographic behavior, extraction recovery, and ionization efficiency, potentially leading to less accurate results.[3] The use of a SIL internal standard like Simvastatin-d6 is considered the gold standard as it most accurately mimics the behavior of the analyte.[3]
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods for simvastatin, comparing the use of a deuterated internal standard (Simvastatin-d6) with a structural analog (Lovastatin).
Table 1: Performance Comparison of Internal Standards for Simvastatin Quantification
| Parameter | Method with Simvastatin-d6 | Method with Lovastatin | Reference |
| Precision (%CV) | Consistently lower %CV across all quality control levels, indicating higher precision. | Acceptable precision, but generally higher %CV than with Simvastatin-d6. | [3] |
| Accuracy | High accuracy, with values close to nominal concentrations. | Acceptable accuracy, meeting regulatory guidelines. | [3] |
| Recovery | Consistent and acceptable extraction recovery (e.g., 77.9%). | Consistent and acceptable extraction recovery. | [3] |
| Matrix Effect | Minimal matrix effect (98.9% - 101.1%), demonstrating effective compensation. | Data on matrix effect often not as thoroughly reported, with potential for less effective compensation. | [3] |
Table 2: Performance of a Validated LC-MS/MS Method for Simultaneous Quantification of Simvastatin and Simvastatin Acid using Respective Deuterated Internal Standards
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Simvastatin | 0.100–74.626 | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% | [4] |
| Simvastatin Acid | 0.100–48.971 | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% | [4] |
Experimental Protocols
Below is a representative experimental protocol for the simultaneous quantification of simvastatin and simvastatin acid in human plasma using their respective deuterated internal standards, synthesized from established methodologies.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin, simvastatin acid, Simvastatin-d6, and this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions containing both simvastatin and simvastatin acid by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Internal Standard Working Solution: Prepare a working solution containing a fixed concentration of both Simvastatin-d6 and this compound (e.g., 40 ng/mL each) in 50:50 (v/v) methanol-water.[4]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.[4]
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution.[4]
-
Vortex the sample for approximately 30 seconds.[4]
-
Add 600 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and vortex for another 30 seconds.[4]
-
Condition an SPE plate with methanol (B129727) followed by water.[2]
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the SPE plate with an appropriate washing solution to remove interfering substances.
-
Elute the analytes and internal standards with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried residue in a specific volume of the mobile phase.[5]
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[6]
-
Column: A C18 reverse-phase column is commonly used for separation.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 2.00 mM ammonium acetate at pH 3.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[4]
-
Flow Rate: A flow rate of around 0.500 mL/min is often employed.[4]
-
MS System: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: To enhance sensitivity, a common practice is to switch the electrospray ionization (ESI) mode during the chromatographic run. Simvastatin acid is monitored in negative ESI mode, while simvastatin is monitored in positive ESI mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Typical MRM Transitions for Simvastatin, Simvastatin Acid, and their Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Simvastatin | 419.3 | 285.2 / 199.0 | Positive ESI | [5][7] |
| Simvastatin-d6 | 425.4 | 199.2 | Positive ESI | [5][7] |
| Simvastatin Acid | Varies | Varies | Negative ESI | [4] |
| This compound | Varies | Varies | Negative ESI | [4] |
Mandatory Visualizations
Caption: Bioanalytical workflow for Simvastatin and Simvastatin Acid.
Caption: Simvastatin's activation and mechanism of action.
Conclusion
For the accurate and reliable bioanalysis of simvastatin and its active metabolite, simvastatin acid, the use of their respective deuterated internal standards, Simvastatin-d6 and this compound, is the unequivocal gold standard.[1] This approach, grounded in the principle of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to superior precision and accuracy compared to methods employing structural analogs.[3] The implementation of a validated LC-MS/MS method with the appropriate stable isotope-labeled internal standards is a critical component of robust drug development programs, ensuring the generation of high-quality data for pharmacokinetic and bioequivalence studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry with Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) and its application in the quantitative analysis of simvastatin (B1681759), a widely prescribed lipid-lowering agent. We will delve into the core principles of IDMS, the critical role of the stable isotope-labeled internal standard Simvastatin-d6, detailed experimental protocols, and performance data. This document is intended to serve as a technical resource for professionals in the fields of pharmaceutical research, clinical diagnostics, and drug development.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of a target analyte in a sample.[1][2] The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample.[3] This "spiked" sample is then processed and analyzed by mass spectrometry.
The key to IDMS lies in the fact that the isotopically labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatography, ionization).[4][5] Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample recovery.[6]
Simvastatin-d6: The Ideal Internal Standard
For the quantification of simvastatin, a deuterated analog, Simvastatin-d6, serves as the gold standard internal standard.[7][8] In Simvastatin-d6, six hydrogen atoms are replaced with deuterium (B1214612) atoms, resulting in a molecule that is chemically identical to simvastatin but has a higher molecular weight.[4] This mass difference allows the mass spectrometer to distinguish between the analyte (simvastatin) and the internal standard (Simvastatin-d6).
The advantages of using Simvastatin-d6 include:
-
Identical Chemical and Physical Properties: It behaves identically to simvastatin during sample preparation and chromatographic separation, ensuring that it effectively compensates for any variability.[7]
-
Co-elution: Simvastatin and Simvastatin-d6 co-elute from the liquid chromatography (LC) column, meaning they enter the mass spectrometer at the same time, which is crucial for correcting for matrix effects.[7]
-
Minimal Isotopic Effect: The deuterium labeling has a negligible effect on the ionization efficiency of the molecule.
Quantitative Performance Data
The use of Simvastatin-d6 in IDMS methods for simvastatin quantification consistently yields high-quality data. The following tables summarize typical performance characteristics from various validated LC-MS/MS methods.
Table 1: Linearity and Range of Detection for Simvastatin using Simvastatin-d6
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 0.1 - 100 | >0.99 | 0.1 | [9] |
| 0.100–74.626 | >0.99 | 0.100 | [10] |
| 0.04 - 40.0 | Not Specified | 0.4 | [11] |
| 0.5 - 82 | 0.9998 | 0.859 | [12] |
Table 2: Accuracy and Precision of Simvastatin Quantification using Simvastatin-d6
| Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 0.1 (LLOQ) | 98.7 - 102.3 | < 7.5 | [13] |
| Low, Medium, High QC | 98.7 - 102.3 | < 7.5 | [13] |
| 0.101 (LLOQ QC) | Within ±10.9 of nominal | < 7.6 | [10] |
| 0.254 (Low QC) | Within ±10.9 of nominal | < 7.6 | [10] |
| 23.914 (Medium QC) | Within ±10.9 of nominal | < 7.6 | [10] |
| 59.786 (High QC) | Within ±10.9 of nominal | < 7.6 | [10] |
Experimental Protocols
The following are detailed methodologies for the quantification of simvastatin in human plasma using IDMS with Simvastatin-d6. These protocols are based on established and validated methods.[4][9][14][15]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and Simvastatin-d6 by dissolving the appropriate amount of each standard in methanol (B129727) or acetonitrile (B52724).[4]
-
Working Standard Solutions: Prepare a series of simvastatin working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[4]
-
Internal Standard Working Solution: Prepare a working solution of Simvastatin-d6 at a fixed concentration (e.g., 50 ng/mL) in a 50:50 (v/v) mixture of acetonitrile and water.[4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[4]
-
Add 25 µL of the Simvastatin-d6 internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of an appropriate extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane.[8][14]
-
Vortex mix vigorously for 5 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.[9][11]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][14]
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate is commonly used.[10][11]
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.[16][17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[16][19]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for simvastatin and Simvastatin-d6 are monitored. A common transition for simvastatin is m/z 419.3 > 199.0.[19]
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the IDMS workflow and the mechanism of action of simvastatin.
Simvastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[20][21][22]
References
- 1. osti.gov [osti.gov]
- 2. youtube.com [youtube.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Simvastatin? [synapse.patsnap.com]
Decoding the Certificate of Analysis: A Technical Guide to Simvastatin Acid-d6
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a reference standard. This in-depth guide provides a detailed explanation of a typical CoA for Simvastatin (B1681759) acid-d6, a deuterated internal standard essential for the accurate quantification of simvastatin and its active metabolite, simvastatin acid, in various analytical applications.[1][2][3] Understanding the components of a CoA is paramount for ensuring the reliability and reproducibility of experimental data.[4][5][6][7]
Product Information and Specifications
The initial section of a CoA provides fundamental details about the compound. This includes the product name, chemical name, batch number, and CAS number.[8] It also outlines the molecular formula and weight, which are crucial for accurate concentration calculations.[8] Storage and handling conditions are specified to ensure the long-term stability of the compound.[8]
Table 1: General Product Information
| Parameter | Specification |
| Product Name | Simvastatin Hydroxy Acid D6 (Sodium Salt) |
| Chemical Name | (3R,5R)-7-((1S,2S,6R,8S,8aR)-8-((2,2-Bis(methyl-d3)butanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid sodium salt |
| CAS Number | 2747915-76-8 |
| Molecular Formula | C₂₅H₃₄D₆O₆Na |
| Molecular Weight | 465.61 g/mol |
| Storage Condition | 2-8 °C in a well-closed container |
| Handling Condition | 25-30 °C in a well-closed container |
Data synthesized from multiple sources.[8][9]
Analytical Data and Experimental Protocols
This core section of the CoA presents the results of various analytical tests performed to confirm the identity, purity, and quality of the standard.
Appearance and Solubility
A qualitative description of the physical state and color of the material is provided, along with its solubility in different solvents.
Table 2: Physical Properties
| Test | Result |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Based on typical descriptions for similar compounds.[10]
Identity Confirmation
The identity of Simvastatin acid-d6 is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Proton NMR spectroscopy is used to verify the chemical structure of the molecule. The spectrum is compared against a reference to ensure it conforms to the expected structure of this compound.[8]
Experimental Protocol: ¹H-NMR Spectroscopy
A sample of the this compound is dissolved in a deuterated solvent, typically DMSO-d6.[11] The ¹H NMR spectrum is then acquired on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of characteristic protons and the absence of significant impurities.[11]
Mass spectrometry confirms the molecular weight of the compound. For deuterated standards, it is also crucial for determining the isotopic purity.
Experimental Protocol: Mass Spectrometry
The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive or negative ion mode.[2][12] The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated theoretical mass. For this compound, the expected precursor ion [M+H]⁺ would be approximately m/z 425.4.[2]
Table 3: Identity Confirmation Results
| Test | Result |
| ¹H-NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Synthesized from typical CoA data.[8]
Purity Determination
Chromatographic techniques are employed to assess the purity of the compound and quantify any impurities.
HPLC is a standard method for determining the chromatographic purity of pharmaceutical compounds.[10][13]
Experimental Protocol: HPLC Purity Analysis
A validated reverse-phase HPLC (RP-HPLC) method is used for the analysis.[13][14]
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[13] A typical mobile phase composition could be acetonitrile (B52724) and water (80:20 v/v) with 0.1% orthophosphoric acid.[13]
-
Detection: UV detection at a specific wavelength, often around 238 nm for simvastatin and its derivatives.[15][16]
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.
Table 4: Purity and Impurity Profile
| Test | Specification | Result |
| Chromatographic Purity (HPLC) | ≥ 98% | >98.2% |
| Any other individual impurity | ≤ 0.1% | Conforms |
| Total impurity | ≤ 1.0% | Conforms |
Data based on typical purity specifications.[10][13]
Isotopic Enrichment
For a deuterated standard, the isotopic purity is a critical parameter. It indicates the percentage of the deuterated form relative to the unlabeled form. This is typically determined by mass spectrometry.
Experimental Protocol: Isotopic Enrichment by LC-MS/MS
The analysis is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The relative intensities of the mass signals corresponding to the deuterated (d6) and non-deuterated (d0) forms of Simvastatin acid are measured.
-
LC System: High-performance liquid chromatography system.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.[2][12]
-
Ionization Mode: Positive ion mode.[12]
-
MRM Transitions:
-
Simvastatin acid: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.3 → 291.2 for Simvastatin-d6).[12]
-
Table 5: Isotopic Purity
| Test | Specification | Result |
| Isotopic Enrichment | ≥ 99 atom % D | Conforms |
This is a typical specification for high-quality deuterated standards.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in analytical chemistry.
Simvastatin itself is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, Simvastatin acid.[10][15]
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides assurance of the identity, purity, and quality of this critical analytical standard.[4][5][6] For researchers in drug development, a thorough understanding of the data and methodologies presented in the CoA is essential for generating accurate and reliable results in pharmacokinetic, bioequivalence, and toxicokinetic studies.[12] The use of a well-characterized, high-purity deuterated internal standard like this compound is fundamental to the robustness and validity of bioanalytical methods.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. inecta.com [inecta.com]
- 7. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Simvastatin Acid-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Simvastatin (B1681759) acid-d6, a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. Simvastatin, a widely prescribed lipid-lowering agent, is administered as an inactive lactone prodrug. In vivo, it is hydrolyzed to its pharmacologically active β-hydroxy acid form, Simvastatin acid.[1] Simvastatin acid is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3]
Simvastatin acid-d6, the deuterated analog of the active metabolite, is an indispensable internal standard for bioanalytical studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[1][4] This guide details commercially available sources of this compound, presents its key technical specifications, outlines established experimental protocols for its use, and illustrates its biological pathway and analytical workflow.
Commercial Suppliers and Technical Specifications
For researchers looking to procure this compound, several reputable suppliers offer this compound, typically as an ammonium (B1175870) or sodium salt to improve stability and solubility. The choice of supplier may depend on factors such as required purity, available stock, and provided documentation. Below is a comparative summary of offerings from various commercial vendors.
| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula | Molecular Weight | Purity | Additional Notes |
| MedChemExpress | This compound ammonium | 139893-43-9 | C₂₅H₃₇D₆NO₆ | 459.65 | Not specified | Deuterated metabolite of Simvastatin acid.[5] |
| LGC Standards | Simvastatin-d6 Hydroxy Acid Ammonium Salt | 139893-43-9 | C₂₅H₃₇D₆NO₆ | 459.65 | >95% (HPLC) | Stated for use in pharmaceutical testing.[6] |
| Santa Cruz Biotechnology | Simvastatin-d6 Hydroxy Acid, Ammonium Salt | 139893-43-9 | C₂₅H₃₇D₆NO₆ | 459.65 | Not specified | Described as a deuterated metabolite of Simvastatin.[7] |
| Clinivex | Simvastatin-d6 Hydroxy Acid Sodium Salt | 101314-97-0 | C₂₅H₃₃D₆NaO₆ | 465.61 | Not specified | Provided as a reference standard for laboratory use.[8] |
| Pharmaffiliates | Simvastatin-d6 Hydroxy Acid Sodium Salt | Not specified | C₂₅H₃₃D₆NaO₆ | 465.61 | Not specified | Labeled metabolite of Simvastatin.[9] |
| Alfa Chemistry | Simvastatin-d6 Hydroxy Acid Sodium Salt | Not specified | Not specified | Not specified | Not specified | Listed as an analytical chemical product.[10] |
| VIVAN Life Sciences | Simvastatin Hydroxy Acid Ammonium Salt D6 | 139893-43-9 | Not specified | Not specified | Not specified | Listed under their stable isotope labeled compounds.[11] |
Note: Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.
Biological Signaling Pathway of Simvastatin Acid
Simvastatin acid's primary mechanism of action is the competitive inhibition of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase.[2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and various non-steroid isoprenoids.[3] By blocking this step, simvastatin effectively reduces endogenous cholesterol production.
Beyond its lipid-lowering effects, simvastatin has been shown to exert pleiotropic effects on cellular signaling. One notable pathway involves the activation of the protein kinase Akt (also known as Protein Kinase B).[12] The activation of the PI3K/Akt signaling pathway by simvastatin can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which plays a role in promoting angiogenesis and other cardiovascular protective effects.[12][13]
Figure 1. Signaling pathway of Simvastatin acid.
Experimental Protocols: Quantification of Simvastatin Acid in Plasma
The use of this compound as an internal standard is crucial for the accurate quantification of Simvastatin acid in biological matrices such as human plasma. Below is a detailed, representative methodology for an LC-MS/MS bioanalytical assay.
1. Materials and Reagents
-
Simvastatin acid reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or ammonium formate (B1220265) (mass spectrometry grade)
-
Drug-free human plasma
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) or Solid Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the Simvastatin acid reference standard and this compound (IS) in methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the Simvastatin acid stock solution with 50% methanol to prepare a series of working standards for the calibration curve (e.g., concentrations ranging from 0.1 to 60 ng/mL).[14]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in 50% methanol.[15]
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100-400 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[14][15]
-
Add a small volume (e.g., 25 µL) of the internal standard working solution to each tube (except for blank samples) and vortex briefly.[15]
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.[15]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase and transfer to an autosampler vial for analysis.[16]
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetix XB C18, 150 x 4.6 mm, 5 µm) is commonly used.[14]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile). A typical isocratic ratio is 27:73 (v/v) buffer to acetonitrile.[14]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.[14]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of Simvastatin acid and its deuterated internal standard.[14]
-
Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Simvastatin acid and this compound. The transition for the d6-labeled standard will have a mass shift corresponding to the deuterium (B1214612) labeling.
-
5. Data Analysis
-
Integrate the chromatographic peaks for both the analyte (Simvastatin acid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Simvastatin acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simvastatin-d6 Hydroxy Acid Ammonium Salt [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. clinivex.com [clinivex.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. vivanls.com [vivanls.com]
- 12. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HMG-CoA reductase inhibitor regulates endothelial progenitor function through the phosphatidylinositol 3'-kinase/AKT signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Simvastatin Acid-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles and practical applications of Simvastatin (B1681759) acid-d6 as an internal standard in quantitative bioanalysis. We will delve into its mechanism of action, present detailed experimental protocols, and summarize key performance data, offering a comprehensive resource for professionals in drug development and related scientific fields.
The Foundational Principle: Isotope Dilution Mass Spectrometry
In the precise world of quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary objective is to establish a reliable and accurate relationship between the instrument's signal and the concentration of a specific analyte.[1] However, the analytical process is fraught with potential variability, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[2][3] To counteract these challenges, an internal standard (IS) is indispensable.[1][4]
Simvastatin acid-d6, a stable isotope-labeled (SIL) version of the active metabolite of simvastatin, serves as the gold standard for an internal standard in the bioanalysis of simvastatin and its acid form.[5][6] The underlying mechanism of its efficacy is rooted in the principle of isotope dilution mass spectrometry .[5][7]
Core Concept: A known and constant amount of this compound is added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[1][8] Because this compound is chemically and physically almost identical to the non-labeled analyte (Simvastatin acid), it experiences the same processing and analytical variations.[5][7] Any loss of the analyte during extraction or variations in ionization efficiency within the mass spectrometer will be mirrored by the internal standard.[7] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively nullified, leading to highly accurate and precise quantification.[1]
The key advantages of using a deuterated internal standard like this compound include:
-
Near-identical Physicochemical Properties: Ensuring it behaves like the analyte during extraction, chromatography, and ionization.[9]
-
Co-elution: The internal standard elutes from the liquid chromatography column at the same time as the analyte, meaning it experiences the same matrix effects.[7][9]
-
Mass Differentiation: The deuterium (B1214612) labels give this compound a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the analyte.[5]
Simvastatin's Mechanism of Action in the Body
To appreciate the context of its analysis, it's important to understand the biological role of simvastatin. Simvastatin is a prodrug that, after ingestion, is hydrolyzed to its active β-hydroxy acid form, simvastatin acid.[9][10] This active form is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[10] By blocking this enzyme, simvastatin effectively reduces the production of cholesterol in the liver.[10]
Caption: Simplified signaling pathway of Simvastatin's inhibitory action.
Quantitative Data and Method Validation
The performance of an analytical method using this compound as an internal standard is rigorously evaluated through a process of method validation.[11] The following tables summarize typical quantitative data from such validated methods, demonstrating the high accuracy and precision achievable.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
|---|---|---|---|
| Simvastatin | 0.100 - 74.626 | >0.99 | 0.100 |
| Simvastatin Acid | 0.100 - 48.971 | >0.99 | 0.100 |
Data compiled from reference[6]
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Simvastatin | Low, Med, High | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% |
| Simvastatin Acid | Low, Med, High | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% |
Data compiled from reference[6]
Table 3: Recovery and Matrix Effect
| Internal Standard | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Simvastatin-d6 | 77.9% | 98.9% - 101.1% |
Data compiled from reference[12]
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate pharmacokinetic studies.[9] Below are detailed methodologies for a typical LC-MS/MS analysis of simvastatin and its acid form in human plasma using this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common and effective method for extracting simvastatin from a plasma matrix.[13][14]
-
Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.[9]
-
Internal Standard Spiking: Add 50 µL of the Simvastatin-d6 internal standard working solution (e.g., 100 ng/mL) to each plasma sample, calibration standard, and quality control sample.[5][9]
-
Vortexing: Vortex mix for 30 seconds.[5]
-
Extraction: Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate (B1210297) and hexane (B92381) or methyl tert-butyl ether).[5][13]
-
Centrifugation: Centrifuge the samples at 4000-5000 g for 5-10 minutes to separate the organic and aqueous layers.[5][14]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.[14]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[13]
-
Analysis: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.[5][9]
LC-MS/MS Conditions
The following are typical conditions for the chromatographic separation and mass spectrometric detection.
Table 4: Typical LC-MS/MS Parameters
| Parameter | Typical Conditions |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[5] |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[5] |
| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid[5] |
| Gradient | Isocratic or gradient elution depending on the specific method[5] |
| Flow Rate | 0.3 - 0.5 mL/min[5][9] |
| Column Temperature | 40°C[5][9] |
| MS System | Triple quadrupole mass spectrometer[5] |
| Ionization Mode | Electrospray Ionization (ESI) in positive and/or negative mode[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | Simvastatin: m/z 419.3 → 285.2 (example) Simvastatin-d6: m/z 425.3 → 291.2 (hypothetical, mass shift of +6)[5][9] |
Visualizing the Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of simvastatin in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for simvastatin quantification.
Conclusion
The use of this compound as an internal standard is a cornerstone of modern, robust bioanalytical methods for the quantification of simvastatin and its active metabolite.[5][9] Its mechanism of action, based on the principles of isotope dilution mass spectrometry, provides unparalleled accuracy and precision by effectively compensating for a wide range of analytical variabilities.[5][7] The detailed protocols and performance data presented in this guide underscore its status as the gold standard, enabling researchers and drug development professionals to generate high-quality, reliable data essential for pharmacokinetic and bioequivalence studies.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Simvastatin Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Simvastatin (B1681759) acid-d6, a crucial stable isotope-labeled internal standard for the accurate quantification of simvastatin and its active metabolite, simvastatin acid, in biological matrices. This guide details the synthetic pathway, experimental protocols, and analytical characterization, presenting quantitative data in a structured format for ease of reference.
Introduction
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Accurate and precise quantification of simvastatin and its active metabolite, simvastatin acid, in biological fluids is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Simvastatin-d6, with six deuterium (B1214612) atoms incorporated into the 2,2-dimethylbutyrate side chain, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[2][3] Its physicochemical properties closely mimic those of the unlabeled analyte, ensuring similar extraction recovery, chromatographic retention, and ionization efficiency, thereby correcting for analytical variability.[4][5]
Synthesis of Simvastatin Acid-d6
The most common and established synthetic route for Simvastatin-d6 is the re-esterification pathway, which commences with the hydrolysis of lovastatin (B1675250).[2][6] This multi-step process involves the removal of the native 2-methylbutyrate (B1264701) side chain and its replacement with a deuterated 2,2-dimethylbutyrate moiety.[2]
The key stages of the synthesis are:
-
Hydrolysis of Lovastatin: Lovastatin is hydrolyzed to yield monacolin J, effectively removing the 2-methylbutyrate side chain.[2][7]
-
Protection of Diol: The hydroxyl groups on the lactone ring of monacolin J are protected to prevent unwanted side reactions in the subsequent acylation step.[2]
-
Acylation with Deuterated Side Chain: The hydroxyl group at the C8 position is acylated using a deuterated 2,2-dimethylbutyric acid derivative, typically 2,2-bis(trideuteriomethyl)butanoyl chloride.[2]
-
Deprotection: The protecting groups are removed to yield the final product, Simvastatin-d6.[2]
Key Intermediates in the Synthesis of Simvastatin-d6
| Compound/Intermediate | Molecular Formula | Key Transformation | Relevant Deuterated Reagent |
| Lovastatin | C₂₄H₃₆O₅ | Starting Material | - |
| Monacolin J | C₁₉H₂₈O₅ | Hydrolysis of side chain | - |
| Protected Monacolin J | Varies with protecting group | Hydroxyl protection | e.g., tert-Butyldimethylsilyl chloride |
| Acylated Intermediate | Varies with protecting group | Esterification of C8-OH | 2,2-bis(trideuteriomethyl)butanoyl chloride |
| Simvastatin-d6 | C₂₅H₃₂D₆O₅ | Final Product (after deprotection) | - |
Table 1: A summary of the key chemical intermediates involved in the re-esterification synthesis of Simvastatin-d6.[2]
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of Simvastatin-d6 via the re-esterification route. These are based on established procedures for simvastatin synthesis and adapted for the introduction of the deuterated side chain.[2]
Protocol 1: Hydrolysis of Lovastatin to Monacolin J
-
Reaction Setup: Lovastatin is dissolved in a suitable solvent system, such as a mixture of methanol (B129727) and water.[2]
-
Base Addition: An aqueous solution of a base, typically potassium hydroxide, is added to the lovastatin solution.[2]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester side chain.[2]
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triol acid.[2]
Protocol 2: Protection of Monacolin J Diol
-
Reaction Setup: Monacolin J is dissolved in an aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: A silylating agent, for example, tert-butyldimethylsilyl chloride, is added in the presence of a base like imidazole.
-
Reaction Conditions: The reaction is stirred at ambient temperature until the protection of the hydroxyl groups is complete.
-
Work-up and Isolation: The reaction is quenched, and the protected monacolin J is extracted and purified.
Protocol 3: Acylation with the Deuterated Side Chain
-
Reaction Setup: The protected monacolin J is dissolved in an appropriate aprotic solvent.
-
Reagent Addition: The deuterated acylating agent, 2,2-bis(trideuteriomethyl)butanoyl chloride, is added.[2]
-
Reaction Conditions: The reaction is typically carried out in the presence of a base at controlled temperatures to facilitate the esterification at the C8 hydroxyl group.
-
Work-up and Isolation: The reaction is quenched, and the acylated intermediate is extracted and purified.
Protocol 4: Deprotection to Yield Simvastatin-d6
-
Reaction Setup: The protected Simvastatin-d6 is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[2]
-
Deprotecting Agent Addition: A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is added to cleave the silyl (B83357) ether protecting groups.[2]
-
Reaction Conditions: The reaction is stirred at room temperature until the deprotection is complete.[2]
-
Work-up and Isolation: The reaction mixture is quenched, and the product, Simvastatin-d6, is extracted. The final product is purified by column chromatography and/or recrystallization to achieve high chemical and isotopic purity.[2]
Characterization of Simvastatin-d6
The synthesized Simvastatin-d6 is characterized to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques are employed for this purpose.
Physicochemical and Isotopic Purity Data
| Property | Value |
| CAS Number | 1002347-71-8 |
| Molecular Formula | C₂₅H₃₂D₆O₅ |
| Molecular Weight | 424.61 g/mol |
| Isotopic Purity | ≥98% |
| Chemical Purity (HPLC) | ≥98% |
Table 2: Typical physicochemical and purity data for Simvastatin-d6.[2]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the characterization of Simvastatin-d6, confirming its molecular weight and fragmentation pattern. It is also the primary technique for its use as an internal standard in quantitative bioanalysis.
LC-MS/MS Parameters for Quantification
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[8]
-
Ionization Mode: Simvastatin and Simvastatin-d6 are typically analyzed in positive electrospray ionization (ESI) mode.[9][10]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Simvastatin | 419.3 | 285.2 / 199.0 |
| Simvastatin-d6 | 425.4 | 199.2 |
Table 3: Typical MRM transitions for Simvastatin and Simvastatin-d6. The transition to m/z 285 for simvastatin corresponds to the loss of the ester side chain followed by dehydration.[5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of Simvastatin-d6 and to verify the position of the deuterium labels. While a specific ¹H NMR spectrum for this compound was not available in the search results, the general features would be similar to that of Simvastatin, with the notable absence of signals corresponding to the two methyl groups on the 2,2-dimethylbutyrate side chain.[12][13]
Visualized Workflows and Pathways
HMG-CoA Reductase Inhibition Pathway
Simvastatin, after in-vivo hydrolysis to its active β-hydroxy acid form, acts as a competitive inhibitor of HMG-CoA reductase.[14] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol.[1]
Synthetic Workflow for Simvastatin-d6
The re-esterification process for synthesizing Simvastatin-d6 can be visualized as a sequential workflow.
Bioanalytical Workflow Using Simvastatin-d6
Simvastatin-d6 is integral to the bioanalytical workflow for the quantification of simvastatin in plasma samples.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The re-esterification of lovastatin is a robust and widely adopted method for its preparation. The thorough characterization using techniques such as mass spectrometry and NMR spectroscopy confirms the identity, purity, and isotopic labeling of the final product. The availability of high-quality Simvastatin-d6 is essential for the accurate and precise quantification of simvastatin in clinical and preclinical research, ultimately supporting the safe and effective use of this important therapeutic agent.
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 7. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. simvastatin acid(121009-77-6) 1H NMR spectrum [chemicalbook.com]
- 14. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Simvastatin Acid-d6 for Pharmacokinetic Profiling of Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, simvastatin (B1681759) acid-d6, in the accurate and precise pharmacokinetic profiling of the widely prescribed cholesterol-lowering drug, simvastatin. Simvastatin, a prodrug, is converted in vivo to its active metabolite, simvastatin β-hydroxy acid, which is a potent inhibitor of HMG-CoA reductase.[1][2] Understanding the pharmacokinetic properties of both the parent drug and its active metabolite is paramount for drug development and clinical efficacy. The use of a deuterated internal standard like simvastatin acid-d6 is considered the gold standard in bioanalytical methods, ensuring the reliability of quantitative data.[3][4]
The Importance of a Stable Isotope-Labeled Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard is essential to correct for variability during sample preparation and instrumental analysis.[3] this compound, a deuterium-labeled analog of simvastatin acid, is the ideal internal standard due to its near-identical physicochemical properties to the analyte.[2] This ensures it behaves similarly during extraction and chromatography, and co-elutes with the analyte, effectively compensating for matrix effects and fluctuations in instrument response.[3][5] The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.[2]
Experimental Protocols for Pharmacokinetic Profiling
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following section details a typical experimental protocol for the simultaneous determination of simvastatin and simvastatin acid in human plasma using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting simvastatin and its metabolites from biological matrices.[6]
-
Sample Aliquoting: In a clean polypropylene (B1209903) tube, pipette 500 µL of the human plasma sample.[6]
-
Internal Standard Spiking: Add 50 µL of a working solution of this compound (and simvastatin-d6 (B562270) for the parent drug) to the plasma sample.[6]
-
pH Adjustment: Add 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).[6]
-
Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE) and vortex the mixture for 5 minutes to ensure thorough extraction.[5][6]
-
Phase Separation: Centrifuge the samples at 5000 x g for 5 minutes at 5°C to separate the aqueous and organic layers.[5]
-
Supernatant Transfer: Carefully transfer 850 µL of the upper organic layer to a new tube.[5][6]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[5][6]
-
Reconstitution: Reconstitute the dried residue in 200 µL of a reconstitution solution (e.g., 50:50 v/v acetonitrile:water) before injection into the LC-MS/MS system.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of simvastatin and simvastatin acid.
| Parameter | Typical Conditions |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (UHPLC) System[5][7] |
| Column | C18 reverse-phase column (e.g., Ascentis® Express C18, 75 x 4.6 mm, 2.7 µm)[7][8] |
| Mobile Phase | A: 2.0 mM Ammonium Acetate Buffer (pH 3.8) B: Acetonitrile (Gradient or Isocratic)[7][8] |
| Flow Rate | 0.500 mL/min[8] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5-10 µL[2] |
| MS System | Triple quadrupole mass spectrometer[7][8] |
| Ionization Mode | Electrospray Ionization (ESI), typically positive for simvastatin and negative for simvastatin acid[8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
Data Presentation: Pharmacokinetic and Method Performance Data
The use of this compound as an internal standard allows for the generation of high-quality pharmacokinetic data. The tables below summarize typical method validation parameters and pharmacokinetic data from studies utilizing this approach.
Table 1: LC-MS/MS Method Validation Parameters
This table presents a summary of typical quantitative performance data from validated LC-MS/MS methods for simvastatin and simvastatin acid analysis.
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Simvastatin | 0.100–74.626[8] | < 7.6[8] | < 7.6[8] | Within ±10.9[8] |
| Simvastatin Acid | 0.100–48.971[8] | < 7.6[8] | < 7.6[8] | Within ±10.9[8] |
Table 2: Pharmacokinetic Parameters of Simvastatin and Simvastatin Acid
The following table summarizes key pharmacokinetic parameters following a single oral administration of a 40 mg simvastatin tablet to healthy human volunteers.[8]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋inf (ng·hr/mL) |
| Simvastatin | 69.74 ± 45.274[9] | 1.74 ± 0.480[9] | 190.71 ± 107.271[9] |
| Simvastatin Acid | 25.36 ± 23.576[9] | 3.95 ± 0.671[9] | 139.24 ± 131.653[9] |
Visualizing Key Processes and Relationships
Diagrams are powerful tools for understanding complex biological and analytical workflows. The following sections provide Graphviz diagrams to illustrate the metabolic pathway of simvastatin, a typical experimental workflow for pharmacokinetic profiling, and the logical relationship of using a deuterated internal standard.
Metabolic Pathway of Simvastatin
Simvastatin is an inactive lactone prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[1] Both simvastatin and simvastatin acid are metabolized by CYP3A4/5.[1]
Metabolic conversion of simvastatin.
Experimental Workflow for Pharmacokinetic Profiling
This diagram outlines the key steps involved in a typical pharmacokinetic study, from sample collection to data analysis.
Pharmacokinetic study workflow.
Logical Relationship of Internal Standard in Bioanalysis
This diagram illustrates the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.
Internal standard principle.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Simvastatin in Human Plasma by LC-MS/MS using Simvastatin acid-d6 as an Internal Standard
[AN-001]
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of simvastatin (B1681759) and its active metabolite, simvastatin acid, in human plasma. The method utilizes a stable isotope-labeled internal standard, Simvastatin acid-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The sample preparation involves a straightforward liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure, followed by a rapid chromatographic separation with a total run time of approximately 6.2 minutes.[1][2] This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the validation criteria set by regulatory agencies.
Introduction
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[3] It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid. Accurate measurement of both simvastatin and simvastatin acid in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting variabilities during sample preparation and analysis, thereby ensuring the reliability of the results.[2][4]
Experimental Protocols
Sample Preparation
A common and effective method for extracting simvastatin from a plasma matrix is Liquid-Liquid Extraction (LLE).[3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
50 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)[3][5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)[3]
Procedure:
-
Pipette 500 µL of the plasma sample into a 2.0 mL polypropylene (B1209903) tube.[3][5]
-
Add 50 µL of the this compound internal standard solution.[3][5]
-
Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[3][5]
-
Centrifuge the samples at 5000 x g for 5 minutes at 5°C.[5][6]
-
Transfer 850 µL of the upper organic layer to a clean tube.[5][6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[3][5]
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.[3][5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| Column | Ascentis® Express C18 (75 x 4.6 mm, 2.7 µm)[2][7] |
| Mobile Phase | 2.00 mM Ammonium acetate buffer (pH 3.8 with glacial acetic acid) and Acetonitrile (25:75, v/v)[1][2] |
| Flow Rate | 0.500 mL/min[1][2] |
| Column Temperature | 35°C[7] |
| Injection Volume | 5-25 µL[7] |
| Run Time | Approximately 6.2 minutes[1][2] |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), with negative mode for Simvastatin acid and positive mode for Simvastatin.[1][2] |
| Precursor Ion (m/z) | Simvastatin: 419.3; Simvastatin Acid: 435.3; this compound: 441.3 |
| Product Ion (m/z) | Simvastatin: 199.0; Simvastatin Acid: 319.2; this compound: 325.0[8] |
| Collision Energy | Optimized for the specific instrument, typically around 40 eV.[8] |
| Dwell Time | 200 ms |
Data Presentation
Method Validation Summary
The following table summarizes the performance characteristics of the LC-MS/MS method.
| Parameter | Simvastatin | Simvastatin Acid |
| Linearity Range (ng/mL) | 0.100–74.626[1] | 0.100–48.971[1] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] |
| Intra-day Precision (%RSD) | < 7.6%[1] | < 7.6%[1] |
| Inter-day Precision (%RSD) | < 7.6%[1] | < 7.6%[1] |
| Intra-day Accuracy (%) | ± 10.9%[1] | ± 10.9%[1] |
| Inter-day Accuracy (%) | ± 10.9%[1] | ± 10.9%[1] |
| Mean Extraction Recovery (%) | ~82%[5] | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Simvastatin.
Logical Relationship of Internal Standard
Caption: Role of the internal standard in quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Simvastatin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Simvastatin (B1681759) is a widely prescribed lipid-lowering medication that functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It is administered as an inactive lactone prodrug and is subsequently hydrolyzed in the body to its active open-acid form, simvastatin acid.[3] Accurate and sensitive quantification of simvastatin in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of simvastatin in human plasma. The protocol employs simvastatin-d6, a stable isotope-labeled analog, as an internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][4]
Experimental Protocols
Materials and Reagents
-
Simvastatin reference standard
-
Simvastatin-d6 internal standard (IS)
-
HPLC or LC-MS grade acetonitrile (B52724), methyl tert-butyl ether (MTBE), and water
-
Ammonium (B1175870) acetate (B1210297) and formic acid (analytical grade)
-
Drug-free human plasma (K2-EDTA)
-
Polypropylene (B1209903) tubes (2.0 mL)
-
Vortex mixer, centrifuge, and nitrogen evaporator
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Simvastatin and Simvastatin-d6 by dissolving the accurately weighed compounds in methanol (B129727) or a 50:50 (v/v) acetonitrile:water mixture.[5][6] Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of simvastatin by serially diluting the stock solution with a 50:50 (v/v) acetonitrile:water mixture to achieve concentrations ranging from 4 ng/mL to 400 ng/mL.[5]
-
Internal Standard Working Solution: Dilute the Simvastatin-d6 stock solution with acetonitrile to a final concentration of 150 ng/mL (0.15 µg/mL).[5]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking drug-free human plasma with the appropriate simvastatin working solutions. For example, add a 50-µL aliquot of each working standard to 450 µL of blank plasma to yield final concentrations in the range of 0.4 ng/mL to 40 ng/mL.[5] QC samples should be prepared independently at low, medium, and high concentrations (e.g., 1.2, 12, and 30 ng/mL).[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a highly effective method for extracting simvastatin from a plasma matrix.[1]
-
Pipette 500 µL of the plasma sample (blank, CC, QC, or unknown) into a 2.0 mL polypropylene tube.[1]
-
Add 50 µL of the Simvastatin-d6 internal standard working solution to all tubes except the blank matrix sample.[1]
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[1]
-
Add 1000 µL of methyl tert-butyl ether (MTBE) as the extraction solvent and vortex vigorously for 5 minutes.[1][5]
-
Centrifuge the samples at 5000 x g for 5 minutes at 4°C to achieve phase separation.[1][5]
-
Carefully transfer 850 µL of the upper organic layer into a clean tube, avoiding the aqueous layer and protein interface.[1][5]
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile: 2 mM Ammonium Acetate with 0.025% Formic Acid, 70:30, v/v).[1][5]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS Instrumental Parameters
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| LC System | High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[1][5] |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[4][5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 45°C[4] |
| Injection Vol. | 20 µL[5] |
| Run Time | ~3.5 minutes[5] |
Table 2: Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
|---|---|---|---|
| Simvastatin | 419.3 | 199.0 | 0.15[5] |
| Simvastatin-d6 (IS) | 425.3 | 205.0 | 0.15[4] |
Note: Parameters such as Cone Voltage and Collision Energy should be optimized for the specific instrument used.
Method Performance Characteristics
The following table summarizes typical quantitative performance data from validated LC-MS/MS methods for simvastatin analysis.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.04 - 40.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.04 - 0.25 ng/mL[5][7] |
| Accuracy (% RE) | Within ±8%[5] |
| Precision (% RSD) | ≤ 8.7%[5] |
| Mean Extraction Recovery | ~82%[5] |
Visualizations
Simvastatin Mechanism of Action
Simvastatin is a prodrug that is hydrolyzed to its active form, simvastatin acid, which competitively inhibits HMG-CoA reductase.[3] This inhibition is the rate-limiting step in cholesterol biosynthesis.[8][9]
Caption: Simvastatin's mechanism of action via HMG-CoA reductase inhibition.
Analytical Workflow
The diagram below outlines the major steps for the quantification of simvastatin in plasma samples.
Caption: Experimental workflow for simvastatin quantification in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and biological profile of HMG CoA reductase inhibitors. A new therapeutic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Application Note: Robust and Sensitive Quantification of Simvastatin in Human Plasma using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated method for the quantitative analysis of simvastatin (B1681759) and its active metabolite, simvastatin acid, in human plasma. The protocol employs a simple and efficient solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Simvastatin-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.
Introduction
Simvastatin is a widely prescribed lipid-lowering drug that functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][2] After oral administration, the inactive lactone prodrug, simvastatin, is hydrolyzed to its pharmacologically active β-hydroxy acid form.[1] Accurate and reliable quantification of both simvastatin and its active metabolite in biological matrices is essential for clinical and pharmacological research. Due to the low plasma concentrations of simvastatin resulting from high first-pass hepatic extraction, a highly sensitive and selective analytical method is required.[2]
This application note details a comprehensive protocol for the extraction and quantification of simvastatin in human plasma using Simvastatin-d6 as an internal standard (IS). The deuterated IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] By adding a known concentration of the IS to the plasma sample before preparation, it co-elutes with the analyte and is used to correct for variations in extraction efficiency, injection volume, and ionization, leading to highly accurate and precise results.[2]
Experimental Workflow
Caption: Workflow for Simvastatin Sample Preparation and Analysis.
Materials and Reagents
-
Simvastatin analytical standard
-
Simvastatin-d6 (deuterated internal standard)
-
Human plasma (K2 EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Solid-Phase Extraction (SPE) plate (e.g., Waters Oasis HLB)
-
96-well collection plate
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Simvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of simvastatin analytical standard in methanol to obtain a final concentration of 1 mg/mL.
-
Simvastatin-d6 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Simvastatin-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the simvastatin stock solution in a mixture of acetonitrile and water (e.g., 80:20 v/v) to create calibration standards.[3] Prepare a working solution of Simvastatin-d6 by diluting the stock solution with the same solvent.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples to room temperature.
-
Spiking with Internal Standard: To a 300 µL aliquot of plasma, add a known amount of Simvastatin-d6 working solution.
-
Vortexing: Vortex the mixture for 30 seconds.
-
SPE Plate Conditioning: Condition the wells of the SPE plate by adding 400 µL of methanol, followed by 400 µL of water.[1]
-
Sample Loading: Load the plasma sample onto the conditioned SPE plate.[4]
-
Washing: Wash the stationary phase with 2 x 400 µL of 5% methanol in water to remove interfering substances.[1][4]
-
Elution: Elute the analytes with two aliquots of 35 µL of 95:5 (v/v) acetonitrile/water into a clean collection plate.[1][4]
-
Dilution: Dilute the sample extracts with 40 µL of 1 mM methyl ammonium acetate (B1210297) (pH 4.5) prior to LC-MS/MS analysis.[1][4]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., Phenomenex Synergi Max-RP, 2.0 mm x 50 mm, 4 µm)[1][4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of simvastatin and its metabolite |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode for simvastatin and negative mode for simvastatin acid[5] |
| MRM Transitions | Simvastatin: m/z 419.3 → 285.2[5]Simvastatin-d6: m/z 425.4 → 199.2[5]Simvastatin Acid: (requires optimization) |
| Dwell Time | 200 ms |
Method Validation Data
The method should be validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. The following tables summarize typical performance data.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Simvastatin | 0.2 - 40.0[5] | > 0.99 | 0.094[6] |
| Simvastatin Acid | (Requires optimization) | > 0.99 | 0.094[6] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Simvastatin | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | |
| Simvastatin Acid | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
QC = Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Simvastatin | 76 - 78[7] | 87[7] |
| Simvastatin Acid | 99[7] | 139[7] |
Conclusion
This application note provides a detailed and robust protocol for the quantification of simvastatin in human plasma using a deuterated internal standard and LC-MS/MS analysis. The solid-phase extraction method is efficient and provides clean extracts, leading to reliable and reproducible results. The use of a stable isotope-labeled internal standard is crucial for achieving the high accuracy and precision required for regulated bioanalysis. This method is well-suited for researchers, scientists, and drug development professionals engaged in the study of simvastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Liquid-Liquid Extraction Protocol for the Quantification of Simvastatin Acid-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the efficient recovery of Simvastatin (B1681759) acid-d6 from human plasma samples. Simvastatin, a widely prescribed lipid-lowering drug, is metabolized to its active form, simvastatin acid.[1] The use of a deuterated internal standard like Simvastatin acid-d6 is critical for accurate quantification in bioanalytical studies by correcting for variability during sample preparation and analysis.[2] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic and bioequivalence studies. The described LLE method, utilizing methyl tert-butyl ether (MTBE), is simple, rapid, and demonstrates high recovery and low matrix effects, making it suitable for high-throughput analysis using LC-MS/MS.[3][4]
Introduction
Simvastatin is an inactive lactone prodrug that is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form, simvastatin acid.[3][5] Due to significant first-pass metabolism, plasma concentrations of simvastatin and its active metabolite are typically low, necessitating a sensitive and selective analytical method for accurate quantification.[3][5] Stable isotope-labeled internal standards, such as Simvastatin-d6, are considered the gold standard in mass spectrometry-based bioanalysis.[6] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction and analysis, thereby improving accuracy and precision.[6][7]
This application note provides a detailed liquid-liquid extraction (LLE) protocol for the extraction of this compound from human plasma. LLE is a classic and effective technique that separates compounds based on their differential solubility in two immiscible liquid phases. For lipophilic compounds like simvastatin and its derivatives, LLE with a non-polar organic solvent is highly effective.[2]
Experimental Protocol
This protocol is adapted from validated methods for the quantification of simvastatin and its metabolites in human plasma.[2][3]
Materials and Reagents:
-
Human plasma (K3EDTA)
-
This compound internal standard (IS) working solution
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 4.5)[2][3]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[2][3]
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture briefly.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[2][3]
-
Centrifuge the samples at 5000 x g for 5 minutes at 5°C to separate the organic and aqueous layers.[3][6]
-
Carefully transfer 850 µL of the upper organic phase to a clean tube.[2][3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2][3]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[2][3]
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system for analysis.[3][6]
Quantitative Data Summary
The following tables summarize typical performance data for LLE methods used for the analysis of simvastatin and its metabolites from plasma.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | References |
| Mean Extraction Recovery | ~80-82% | [2][3] |
| Linearity Range | 0.04 - 40.0 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | [2][3] |
| Inter-assay Precision (%RSD) | < 7.5% | [8] |
| Inter-assay Accuracy | 98.7 - 102.3% | [8] |
Table 2: Comparison of LLE Protocols and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [3] | [9] | [10] |
| Plasma Volume | 500 µL | 200 µL | 100 µL |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Ethyl acetate/Hexane (90:10, v/v) | Ethyl acetate |
| Internal Standard | Lovastatin | Lovastatin | Simvastatin-d6 |
| Linearity Range | 0.04 - 40.0 ng/mL | 0.25 - 50 ng/mL | Not Specified |
| LLOQ | 0.04 ng/mL | 0.25 ng/mL | Not Specified |
| Mean Recovery | ~82% | 82.00 - 88.70% | Not Specified |
| LC-MS/MS Run Time | 3.5 min | 6.0 min | Not Specified |
Experimental Workflow
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
Conclusion
The described liquid-liquid extraction protocol using methyl tert-butyl ether provides an efficient, reliable, and high-throughput method for the extraction of this compound from human plasma. The method demonstrates excellent recovery and precision, making it well-suited for demanding bioanalytical applications in clinical and preclinical research. The simplicity of the LLE technique, combined with the accuracy afforded by a deuterated internal standard, ensures high-quality data for pharmacokinetic and other drug development studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without polarity switch: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction (SPE) for the Quantification of Simvastatin and its Active Metabolite in Human Plasma
Introduction
Simvastatin (B1681759) is a widely prescribed lipid-lowering medication that functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][2][3] It is a prodrug that, after oral administration, is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form, simvastatin acid.[1][4] Accurate and reliable quantification of simvastatin and its active metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1] Given the low concentrations of these analytes in plasma, a sensitive and selective analytical method is required.[1][5]
This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of simvastatin and simvastatin acid from human plasma. SPE is a highly efficient sample preparation technique that offers advantages over traditional liquid-liquid extraction (LLE) by minimizing solvent usage, reducing matrix effects, and being amenable to automation.[6][7] The use of a deuterated internal standard is recommended to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[1] Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification.[1][5]
Experimental Protocols
This section details a typical experimental protocol for the quantification of simvastatin and simvastatin acid in human plasma using SPE, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Analytes: Simvastatin and Simvastatin Acid reference standards
-
Internal Standard: Deuterated simvastatin (e.g., Simvastatin-d6)[8]
-
Biological Matrix: Human Plasma (K2EDTA as anticoagulant)[8]
-
SPE Sorbent: Waters Oasis HLB 96-well microElution plate or equivalent cartridges[8][9][10]
-
Solvents:
-
Methanol (B129727) (LC-MS grade)[1][8]
-
Acetonitrile (B52724) (LC-MS grade)[1][8]
-
Water (LC-MS grade or ultrapure)
-
-
Reagents:
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin, simvastatin acid, and the deuterated internal standard in methanol.[8]
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards at various concentrations.[8]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with the same diluent to a final concentration appropriate for the assay (e.g., 100 ng/mL).[8]
3. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.[1]
-
In a microcentrifuge tube, aliquot 300 µL of the plasma sample.[9]
-
Add an appropriate volume (e.g., 50 µL) of the IS working solution to the plasma sample.[12]
-
Vortex the sample for 30 seconds to ensure thorough mixing.[5]
4. Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a Waters Oasis HLB 96-well microElution plate.
-
Conditioning: Condition each well of the SPE plate by passing 400 µL of methanol, followed by 400 µL of water.[1] Ensure the sorbent does not dry out between steps.[7]
-
Sample Loading: Load the entire pre-treated plasma sample (approximately 350 µL) onto the conditioned SPE plate.[1][9]
-
Washing: Wash the sorbent to remove interfering substances by passing 2 x 400 µL of 5% methanol in water.[9][10]
-
Elution: Elute the analytes (simvastatin and simvastatin acid) by adding 2 x 35 µL of 95:5 (v/v) acetonitrile/water.[1][9][10]
-
Post-Elution Dilution: Dilute the collected eluate with 40 µL of 1 mM methyl ammonium acetate (B1210297) (pH 4.5) prior to LC-MS/MS analysis.[1][9][10]
5. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column, such as a Phenomenex Synergi Max-RP (2.0 mm x 50 mm, 4 µm), is suitable for separation.[1][9]
-
Mobile Phase: A typical mobile phase consists of a gradient elution using an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent like acetonitrile.[1][13]
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is commonly used.[8]
-
Column Temperature: Maintain the column at approximately 40°C to ensure reproducible chromatography.[8]
-
Injection Volume: Inject 5-10 µL of the final extract.[8]
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source for detection.[1]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.[1] The specific precursor and product ion transitions for simvastatin, simvastatin acid, and the internal standard should be optimized.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of simvastatin and its metabolites using SPE and LC-MS/MS.
Table 1: Extraction Recovery
| Analyte | Extraction Method | Mean Recovery (%) | Reference(s) |
| Simvastatin | SPE (Oasis HLB) | 78% | [1][14] |
| Simvastatin Acid | SPE (Oasis HLB) | 87% | [1][14] |
| Simvastatin | LLE (MTBE) | 82% | [12] |
Table 2: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Reference(s) |
| Simvastatin | 0.100 - 74.626 | 0.100 | - | |
| Simvastatin Acid | 0.100 - 48.971 | 0.100 | - | |
| Simvastatin | 0.25 - 50 | 0.25 | - | [5] |
| Simvastatin | 0.04 - 40.0 | 0.4 | - | [12] |
| Simvastatin | - | 2.5 | 0.75 | [11] |
| Simvastatin | 0.2 - 25.6 (µg/mL) | 0.135 (µg/mL) | 0.045 (µg/mL) | [4] |
| Simvastatin Acid (BHA) | 0.2 - 25.6 (µg/mL) | 0.081 (µg/mL) | 0.026 (µg/mL) | [4] |
Mandatory Visualization
The following diagram illustrates the complete workflow for the solid-phase extraction and analysis of simvastatin and its metabolites from human plasma.
Caption: Workflow for the solid-phase extraction of simvastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. scielo.br [scielo.br]
- 13. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for Determining the Limit of Quantification (LOQ) of Simvastatin Using Simvastatin Acid-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the limit of quantification (LOQ) for simvastatin (B1681759) in biological matrices, specifically utilizing its stable isotope-labeled internal standard, simvastatin acid-d6. The protocol leverages Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), recognized for its high sensitivity and selectivity in bioanalytical studies.[1]
Introduction
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular events. Accurate quantification of simvastatin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, ensuring high accuracy and precision.[3][4][5][6]
The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.[2] According to regulatory guidelines, such as those from the FDA, the LOQ should have a precision of ≤ 20% relative standard deviation (RSD) and an accuracy within 20% of the nominal concentration.[1]
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of simvastatin using various analytical methods. The use of LC-MS/MS with a deuterated internal standard consistently yields the lowest LOQ values, making it ideal for clinical and preclinical applications where low concentrations are expected.[1]
Table 1: Comparative Analysis of Simvastatin Quantification Methods
| Method | Analyte | Internal Standard | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method |
| LC-MS/MS | Simvastatin | Simvastatin-d6 | Human Plasma | 0.1 | 0.1 - 100 | Liquid-Liquid Extraction |
| LC-MS/MS | Simvastatin | Lovastatin | Human Plasma | 0.25 | 0.25 - 50 | Liquid-Liquid Extraction |
| LC-MS/MS | Simvastatin | Not Specified | Pharmaceutical Dosage Form | 0.859 | 0.5 - 82 | Not Applicable |
| RP-HPLC | Simvastatin | Atorvastatin | Rat Plasma | 0.38 | 50 - 250 | Protein Precipitation |
| LC-MS/MS | Simvastatin | Lovastatin | Human Plasma | 0.04 | 0.04 - 40 | Liquid-Liquid Extraction |
Data compiled from multiple sources.[1]
Table 2: Typical LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Simvastatin | 419.3 | 285.2 | Positive ESI |
| This compound | 425.3 | 291.2 | Positive ESI |
Note: Optimal cone voltage and collision energies should be determined empirically on the specific instrument used.[1][4]
Experimental Protocols
This section details the methodology for determining the LOQ of simvastatin in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Simvastatin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Drug-free human plasma
-
Liquid-liquid extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
Preparation of Standard and Working Solutions
-
Stock Solutions: Prepare stock solutions of simvastatin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of simvastatin by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
Employ a suitable gradient elution.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
LOQ Determination
The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[1]
-
Prepare a calibration curve using a series of plasma samples spiked with known concentrations of simvastatin.
-
Prepare at least five replicate samples spiked at the proposed LOQ concentration.
-
Analyze the samples using the described LC-MS/MS method.
-
The LOQ is confirmed if the precision (relative standard deviation) is ≤ 20% and the accuracy is within ±20% of the nominal concentration.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for establishing the LOQ of simvastatin.
Simvastatin's Mechanism of Action
Simvastatin functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: High-Throughput Bioanalytical Method for Simvastatin and Simvastatin Acid in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: The Use of Simvastatin Acid-d6 in Preclinical and Clinical Pharmacokinetic Studies
Introduction
Simvastatin (B1681759) is a widely prescribed lipid-lowering medication used to reduce the risk of cardiovascular events.[1] It is administered as an inactive lactone prodrug, which is converted in vivo to its pharmacologically active β-hydroxy acid form, simvastatin acid.[2][3][4] This active metabolite then inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][5]
Accurate characterization of the pharmacokinetic (PK) profile of both simvastatin and its active acid metabolite is crucial for drug development, bioequivalence studies, and therapeutic drug monitoring. However, concentrations in plasma are typically low due to extensive first-pass metabolism in the liver.[3][6][7] This necessitates highly sensitive and selective analytical methods.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is employed.[10] Deuterated analogs, such as Simvastatin-d6 and Simvastatin acid-d6, are ideal internal standards because they share nearly identical physicochemical properties with the analytes, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][10][11] This allows for effective correction of matrix effects and variations in sample processing, leading to robust and reliable data.[2][10][12]
Metabolic Pathway of Simvastatin
Simvastatin undergoes a multi-step metabolic process. The inactive lactone prodrug is first hydrolyzed to the active simvastatin acid. Both forms are then extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP3A5 and CYP2C8.[1][7][13][14][15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics and practical applications of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ClinPGx [clinpgx.org]
- 14. droracle.ai [droracle.ai]
- 15. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Simvastatin and Simvastatin Acid-d6 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin (B1681759) is a widely prescribed lipid-lowering medication that functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] Following oral administration, the inactive lactone prodrug, simvastatin, is hydrolyzed in the liver to its active open β-hydroxy acid form, simvastatin acid.[2] Accurate quantification of simvastatin and its metabolites in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results in LC-MS/MS (B15284909) bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[4][5] Simvastatin-d6, a deuterated analog of simvastatin, is considered the gold standard internal standard for the quantification of simvastatin.[4][5] This application note provides detailed Multiple Reaction Monitoring (MRM) transitions and a comprehensive experimental protocol for the simultaneous determination of simvastatin and the internal standard simvastatin acid-d6 in plasma samples.
Quantitative Data Summary: MRM Transitions
The following table summarizes the optimized MRM transitions for simvastatin, its active metabolite simvastatin acid, and their corresponding deuterated internal standards. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method. Detection is typically performed in positive electrospray ionization (ESI) mode for simvastatin and its deuterated standard, while simvastatin acid and its deuterated standard are often monitored in negative ESI mode to enhance sensitivity.[6][7]
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Simvastatin | ESI+ | 419.3 | 199.0 / 285.2 | 22 | 10 / 40 |
| Simvastatin-d6 | ESI+ | 425.4 | 199.2 / 291.2 | Not specified | Not specified |
| Simvastatin Acid | ESI- | 435.3 | 319.2 | Not specified | Not specified |
| This compound | ESI- | 441.5 | 319.1 | Not specified | Not specified |
Note: The optimal declustering potential and collision energy for Simvastatin-d6 and this compound should be determined empirically on the specific instrument being used, but are expected to be similar to their non-deuterated counterparts.[8]
Experimental Protocols
This section outlines a detailed methodology for the extraction and analysis of simvastatin from human plasma, utilizing this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a widely used and effective method for extracting simvastatin from a plasma matrix.[4]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in 50% methanol)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 4.5)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)
Procedure:
-
Pipette 500 µL of the plasma sample into a 2.0 mL polypropylene (B1209903) tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[4]
-
Vortex the mixture for 30 seconds.
-
Add 1000 µL of methyl tert-butyl ether (MTBE) for extraction and vortex for 5 minutes.[4]
-
Centrifuge the samples at 5000 x g for 5 minutes at 5°C to separate the organic and aqueous layers.[4]
-
Carefully transfer 850 µL of the upper organic layer to a clean tube.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[4] |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 45°C[4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 3.5 - 6 minutes |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), with polarity switching (Negative for this compound, Positive for Simvastatin) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 140°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 3.8 kV |
| Dwell Time | 150 ms per transition |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of simvastatin using LC-MS/MS.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Simvastatin and Simvastatin Acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the lactone prodrug simvastatin (B1681759) (SV) and its active hydroxy acid metabolite, simvastatin acid (SVA), in human plasma. Utilizing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, this protocol offers high sensitivity, selectivity, and throughput for pharmacokinetic and drug metabolism studies. The method involves a straightforward sample preparation procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. The described workflow is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of simvastatin and its active form in biological matrices.
Introduction
Simvastatin is a widely prescribed lipid-lowering medication used to reduce elevated levels of cholesterol and triglycerides.[1][2] As a prodrug, simvastatin is administered in its inactive lactone form and is rapidly hydrolyzed in vivo to its pharmacologically active open-ring β-hydroxy acid form, simvastatin acid.[3][4][5][6] Simvastatin acid is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[4][6]
Given that both the efficacy and potential for adverse effects are related to the concentrations of both the parent drug and its active metabolite, a reliable and sensitive analytical method for their simultaneous determination is crucial for pharmacokinetic and clinical studies.[3] The inherent instability of the lactone form, which can hydrolyze to the acid form, and the potential for the acid form to revert to the lactone, present analytical challenges.[3][7] This protocol addresses these challenges by providing a validated method that minimizes interconversion during sample handling and analysis.[7][8]
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that allows for the direct, simultaneous, and high-throughput quantification of simvastatin and simvastatin acid in human plasma.
Experimental Workflow
A generalized workflow for the chromatographic separation and analysis of simvastatin and simvastatin acid is presented below. This involves sample preparation, chromatographic separation, and detection by mass spectrometry.
Caption: A generalized workflow for the analysis of simvastatin and simvastatin acid.
Materials and Reagents
-
Simvastatin (SV) reference standard
-
Simvastatin Acid (SVA) reference standard
-
Internal Standard (IS), e.g., Lovastatin
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Ammonium acetate
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Human plasma (with anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS Method
This protocol is adapted from established methods for the extraction and quantification of SV and SVA from human plasma.[9][10][11]
1. Preparation of Standard and Quality Control (QC) Samples:
- Prepare stock solutions of SV, SVA, and the internal standard (e.g., lovastatin) in methanol or acetonitrile.
- Prepare working solutions by diluting the stock solutions.
- Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation:
- To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.[12]
- Add 3 mL of an extraction solvent mixture, such as ethyl acetate/hexane (90:10, v/v).[12]
- Vortex the mixture for 30 seconds.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[12]
- Reconstitute the residue in 200 µL of the mobile phase.[12]
3. LC-MS/MS Analysis:
- Inject 20 µL of the reconstituted sample onto the LC-MS/MS system.[12]
- Chromatographic Conditions:
- Column: C18, 5 µm, 3.9 mm x 50 mm[12]
- Mobile Phase: A mixture of acetonitrile and 3 mM formic acid (75:25, v/v)[12]
- Flow Rate: 0.5 mL/min[13]
- Column Temperature: 45°C[8]
- Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), with positive mode for SV and negative mode for SVA.[9][10][13][14]
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Simvastatin (SV): m/z 419.1 → 199.1[10]
- Simvastatin Acid (SVA): m/z 435.4 → 319.0[10]
- Internal Standard (e.g., Lovastatin): m/z 405.3 → 285.3
Protocol 2: Solid-Phase Extraction (SPE) based LC-MS/MS Method
This protocol utilizes solid-phase extraction for a cleaner sample extract, which can reduce matrix effects.[9][13]
1. Preparation of Standard and QC Samples:
- Follow the same procedure as in Protocol 1.
2. Sample Preparation (SPE):
- Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Load the plasma sample (pre-treated with an acidic buffer to a pH of approximately 4.9 to stabilize the analytes).[7]
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
- Follow the same LC-MS/MS conditions as described in Protocol 1.
Data Presentation
The performance of a typical LC-MS/MS method for the analysis of simvastatin and simvastatin acid is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Simvastatin (SV) | Simvastatin Acid (SVA) |
| Retention Time (min) | ~4.0 - 6.0 | ~3.0 - 5.0 |
| Ionization Mode | ESI Positive | ESI Negative |
| Precursor Ion (m/z) | 419.1 | 435.4 |
| Product Ion (m/z) | 199.1 | 319.0 |
Table 2: Method Validation Parameters
| Parameter | Simvastatin (SV) | Simvastatin Acid (SVA) |
| Linearity Range (ng/mL) | 0.100 - 74.626[9][13] | 0.100 - 48.971[9][13] |
| Correlation Coefficient (r²) | > 0.99[9][13] | > 0.99[9][13] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.5[7][10] | 0.05 - 0.5[7][10] |
| Intra-day Precision (%RSD) | < 7.6%[9][13] | < 7.6%[9][13] |
| Inter-day Precision (%RSD) | < 7.6%[9][13] | < 7.6%[9][13] |
| Accuracy (% of nominal) | ± 10.9%[9][13] | ± 10.9%[9][13] |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
Simvastatin Metabolism and Interconversion
The metabolic pathway of simvastatin involves hydrolysis to the active simvastatin acid, which is a reversible process. Both forms are further metabolized by CYP3A4.
Caption: Simplified metabolic pathway of simvastatin.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of simvastatin and its active metabolite, simvastatin acid, in human plasma. The protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The use of a stable isotope-labeled internal standard and careful sample handling to minimize interconversion are critical for achieving accurate and reproducible results.
References
- 1. hakon-art.com [hakon-art.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. ClinPGx [clinpgx.org]
- 7. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous Quantification of Simvastatin and Simvastatin Acid i...: Ingenta Connect [ingentaconnect.com]
- 11. Quantification of simvastatin in mice plasma by near-infrared and chemometric analysis of spectral data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
Troubleshooting & Optimization
How to minimize matrix effects for Simvastatin acid-d6 in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Simvastatin acid-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of LC-MS/MS, these effects can lead to either ion suppression or enhancement, which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[3][4] Biological matrices like plasma contain numerous endogenous components, such as phospholipids (B1166683) and salts, which are common sources of matrix effects.[5][6]
Q2: Why is this compound used as an internal standard?
A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the unlabeled analyte (Simvastatin acid).[7][8] This chemical similarity ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and variability in sample preparation and instrument response.[2][8] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be normalized, leading to more accurate and precise quantification.[8]
Q3: What are the primary strategies to minimize matrix effects?
A: The primary strategies to minimize matrix effects can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.[5][9]
-
Chromatographic Separation: To resolve the analyte from co-eluting matrix components.[10]
-
Use of a Stable Isotope-Labeled Internal Standard: To compensate for matrix effects that cannot be eliminated.[2][7]
Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?
A: There are two common methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A standard solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any signal fluctuation in the infused analyte's response indicates the retention times at which matrix components are causing interference.[8]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[4] It involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix effect percentage is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Signal Intensity or High Limit of Quantitation (LOQ)
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample cleanup using more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of Protein Precipitation (PPT).[9][11] Optimize chromatographic conditions to separate this compound from the ion-suppressing region of the chromatogram. |
| Suboptimal MS Source Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source-dependent parameters such as capillary voltage, gas flows, and temperature.[11] |
| Inefficient Ionization | Ensure the mobile phase composition promotes efficient ionization. For positive electrospray ionization (ESI) mode, the addition of a small amount of an acidic modifier like formic acid (e.g., 0.1%) can improve the formation of protonated molecules.[11] |
Issue 2: High Variability (%CV) in Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction procedure for all samples, standards, and quality controls.[9] Automation with liquid handlers can significantly improve reproducibility.[9] |
| Variable Matrix Effects Between Samples | The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for inter-sample variations in matrix effects.[7] Ensure the internal standard is added to all samples at the very beginning of the sample preparation process.[11] |
| Unstable ESI Spray | Check for clogs in the ESI needle and ensure proper positioning. Optimize the nebulizer gas flow to ensure a stable spray.[9] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.[11] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and the column chemistry. For Simvastatin, which is a lactone, pH can be a critical factor.[9] |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column.[9] |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a common and effective method for extracting Simvastatin and its deuterated internal standard from a plasma matrix, minimizing matrix effects from phospholipids.[12][13]
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
50 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the this compound internal standard solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).[13]
-
Add 1000 µL of MTBE, then vortex for 5 minutes to ensure thorough mixing.[13]
-
Centrifuge the samples at 5000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[12][13]
-
Carefully transfer 850 µL of the upper organic layer to a clean tube.[12][13]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[12]
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.[12]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation technique has a significant impact on the extent of matrix effects.
| Sample Preparation Technique | Typical Matrix Effect Observation | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Can be significant[8] | Simple and fast | Less clean extracts, leading to more pronounced matrix effects[11] |
| Liquid-Liquid Extraction (LLE) | Minimized[8] | Provides cleaner extracts than PPT, good recovery[13] | More labor-intensive than PPT |
| Solid-Phase Extraction (SPE) | Can be highly effective at removing interferences | High selectivity and provides very clean extracts[9] | Can be more costly and requires more method development |
Visualizing the Workflow and Concepts
To better understand the processes involved in minimizing matrix effects, the following diagrams illustrate key workflows and logical relationships.
Caption: A typical bioanalytical workflow for this compound analysis.
Caption: Relationship between causes and mitigation of matrix effects.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eijppr.com [eijppr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Ion Suppression in Simvastatin Acid-d6 Analysis
Welcome to the technical support center for the analysis of Simvastatin (B1681759) and its deuterated internal standard, Simvastatin acid-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Simvastatin?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as Simvastatin, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components, common in biological samples like plasma, compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal.[3][4] This can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable results.[1][3]
Q2: What are the common sources of ion suppression in biological matrices like plasma?
A2: In biological matrices, several components can cause ion suppression. The most common sources include:
-
Phospholipids (B1166683): Abundant in plasma membranes, they are often co-extracted with the analyte and are a major cause of ion suppression.[3][5]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize in the ion source, reducing ionization efficiency.[6][7]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with Simvastatin and compete for ionization.[3][7]
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion source contamination and suppression.[3][8]
Q3: How does using a stable isotope-labeled internal standard like this compound help address ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice to compensate for ion suppression.[3][9] Since this compound is chemically and structurally very similar to Simvastatin acid, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte.[3][9] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[3]
Q4: Can I use a different, structurally similar compound as an internal standard instead of this compound?
A4: While using a structurally similar compound (an analogue) as an internal standard is possible, it is not ideal for correcting ion suppression.[3] Different compounds may have slight variations in retention time, ionization efficiency, and their susceptibility to matrix effects.[3] This can lead to the analyte and the internal standard being affected differently by ion suppression, resulting in inaccurate quantification. A stable isotope-labeled internal standard like this compound is the preferred choice for bioanalytical methods.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Simvastatin that may be related to ion suppression.
Problem 1: I am observing low and inconsistent signal intensity for Simvastatin, even at higher concentrations.
This is a classic sign of significant ion suppression. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Identify the Source and Region of Ion Suppression
The first step is to determine if and where ion suppression is occurring in your chromatogram. The post-column infusion experiment is a definitive way to identify retention time windows with significant ion suppression.[1][10]
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of Simvastatin (e.g., 100 ng/mL) in the mobile phase.
-
Set up your LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the Simvastatin solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.[6]
-
After the baseline signal for Simvastatin stabilizes, inject a blank, extracted sample matrix (e.g., plasma extract prepared by your current method).[3]
-
Monitor the signal for Simvastatin. Dips in the baseline signal indicate regions of ion suppression.[3]
-
Step 2: Optimize Sample Preparation
Inefficient sample preparation is a primary cause of ion suppression. The goal is to remove as many matrix components as possible while efficiently extracting the analyte.[2][5]
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Technique | Pros | Cons | Recommendation for Simvastatin Analysis |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[5] | Results in a "dirtier" extract with significant phospholipids and other matrix components, leading to high ion suppression.[5][8] | Not recommended if significant ion suppression is observed. |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT, removing many polar interferences.[2][11] | Can be more time-consuming and requires optimization of extraction solvents. | A good option for reducing ion suppression.[3] |
| Solid-Phase Extraction (SPE) | Offers the cleanest extracts by selectively isolating the analyte and removing a wide range of interferences.[2][12] | Can be more expensive and requires method development to optimize the sorbent and elution conditions. | The most effective method for minimizing ion suppression.[12] |
-
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Simvastatin
-
To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.[9]
-
Vortex for 30 seconds.[9]
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).[3][9]
-
Vortex for 2 minutes.[9]
-
Centrifuge at 4000 rpm for 10 minutes.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Step 3: Optimize Chromatographic Conditions
If ion suppression is still observed after optimizing sample preparation, modifying your chromatographic method can help separate Simvastatin from the interfering matrix components.[1]
-
Strategies for Chromatographic Optimization:
-
Modify the Gradient: Adjusting the gradient elution profile can change the retention time of Simvastatin, moving it away from regions of ion suppression identified in the post-column infusion experiment.[3]
-
Change the Stationary Phase: Using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention behavior of both Simvastatin and interfering compounds.
-
Step 4: Verify Internal Standard Performance
Ensure your internal standard, this compound, is performing as expected.
-
Check for Consistent IS Response: The peak area of this compound should be consistent across all samples (blanks, standards, and unknowns). Significant variation in the IS response can indicate issues with sample preparation or the analytical system.[3]
Problem 2: My calibration curve for Simvastatin is non-linear, especially at lower or higher concentrations.
Non-linearity in the calibration curve can also be a result of uncompensated ion suppression or other issues.[3]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects in Calibration Standards: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma). This ensures that the standards and the samples experience similar matrix effects, leading to a more accurate calibration curve.[3]
-
Assess Isotopic Contribution: At very high concentrations, the natural isotopic abundance of Simvastatin can contribute to the signal of this compound, leading to non-linearity. To check for this, inject a high-concentration standard of unlabeled Simvastatin and monitor the MRM transition for this compound. If a signal is detected, a correction may be necessary.[13]
-
Check for Detector Saturation: At the higher end of the calibration curve, non-linearity can be caused by detector saturation. If suspected, dilute the upper-end calibration standards and extend the calibration range.[13]
-
Visualizing Workflows and Concepts
Diagram 1: General Troubleshooting Workflow for Ion Suppression
A step-by-step workflow for troubleshooting ion suppression.
Diagram 2: Mechanism of Ion Suppression in ESI
Competition between analyte and matrix components in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Simvastatin Acid-d6 Internal Standard Concentration
Welcome to the technical support center for the optimization and use of Simvastatin acid-d6 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound considered the gold standard in LC-MS/MS bioanalysis?
A1: Stable isotope-labeled (SIL) internal standards, such as Simvastatin-d6, are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte of interest.[1][2][3] This similarity ensures they behave alike during sample preparation, chromatography, and ionization.[2] Consequently, they can effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to more accurate and precise quantification.[1][2][4][5][6]
Q2: What are the most common analytical challenges encountered when using deuterated internal standards like this compound?
A2: The most frequently observed issues include:
-
Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[7]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[7]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different degrees of ion suppression or enhancement.[7]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the internal standard material.[7]
-
Variable Extraction Recovery: Differences in extraction efficiency between the analyte and the internal standard.[7]
Q3: My this compound internal standard is showing a lower than expected response. What are the potential causes?
A3: A lower than expected response for this compound can stem from several factors. One common cause is the in-vitro hydrolysis of the lactone ring to its corresponding hydroxy acid form by endogenous esterases in plasma samples.[8] This can lead to an underestimation of the parent compound. Additionally, improper storage conditions can lead to degradation over time.[8] It is also crucial to verify the correct mass transitions are being monitored and that the mass spectrometer source conditions are optimized for the internal standard.[9]
Q4: Can the lactone form of Simvastatin interfere with the analysis of Simvastatin acid?
A4: Yes, isotopic contribution from the Simvastatin lactone form can interfere with the quantification of the acid form.[10] Specifically, the A+1 isotope of the ammonium (B1175870) adduct of the Simvastatin lactone may be detected in the mass transition for this compound.[10] Optimizing the chromatographic separation to fully resolve the lactone and acid forms is the most effective way to mitigate this interference.[10]
Q5: What are the optimal storage conditions for this compound solutions?
A5: For long-term stability, it is recommended to store stock solutions of Simvastatin-d6 in a solvent like acetonitrile (B52724) at -80°C for up to six months or at -20°C for up to one month.[8] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[8] As a powder, Simvastatin-d6 is reported to be stable for up to three years when stored at -20°C.[8]
Troubleshooting Guides
Guide 1: Optimizing the Concentration of this compound
A primary challenge in method development is determining the optimal concentration of the internal standard. An ideal concentration will produce a response that is high enough to be precise but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte signal.
Experimental Protocol: Internal Standard Concentration Optimization
-
Prepare a Series of Internal Standard Working Solutions: Prepare several working solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at concentrations ranging from 10 ng/mL to 500 ng/mL.
-
Spike into Matrix: For each concentration, spike a known volume of the internal standard working solution into blank biological matrix (e.g., human plasma).
-
Process Samples: Extract the samples using your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze by LC-MS/MS: Inject the extracted samples and acquire data using your LC-MS/MS method.
-
Evaluate the Response:
-
Peak Area: Plot the peak area of this compound against its concentration. The optimal concentration should be on the linear portion of this curve.
-
Precision: Calculate the relative standard deviation (%RSD) of the peak area for replicate injections at each concentration. The chosen concentration should have a %RSD of less than 15%.
-
Analyte Response: Spike a mid-range concentration of Simvastatin acid into the matrix along with the different internal standard concentrations. The analyte-to-internal standard peak area ratio should remain consistent across a range of internal standard concentrations.
-
Troubleshooting Scenarios:
| Observation | Potential Cause | Recommended Action |
| High %RSD at low IS concentrations | Poor signal-to-noise ratio. | Select a higher internal standard concentration. |
| Non-linear response at high IS concentrations | Detector saturation. | Choose a lower internal standard concentration that is within the linear range of the detector. |
| Inconsistent analyte/IS ratio | The internal standard concentration is too low or too high relative to the analyte. | Aim for an internal standard peak area that is similar to the peak area of the analyte at the mid-point of the calibration curve. |
| Signal detected in the analyte channel for a blank sample spiked only with IS | Isotopic contribution from the internal standard to the analyte signal. | Evaluate the response in the analyte's mass transition for a sample containing only the internal standard. This response should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, consider using a lower internal standard concentration. |
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results. A stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, thus providing correction. However, differential matrix effects can occur, especially if there is a chromatographic shift between the analyte and the internal standard.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Simvastatin acid and this compound in a clean solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix lots before the extraction process at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Internal Standard-Normalized MF:
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
-
IS-Normalized MF = MF of analyte / MF of internal standard
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-Normalized MF should be close to 1.
-
Data Summary: Hypothetical Matrix Effect Experiment
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized MF |
| Set A (Neat) | 100,000 | 120,000 | - | - | - |
| Set B (Post-Spike) | 80,000 | 95,000 | 0.80 | 0.79 | 1.01 |
In this example, both the analyte and the internal standard experience ion suppression, but the internal standard effectively corrects for it, resulting in an IS-Normalized Matrix Factor close to 1.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization for specific matrices.[2]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 50 µL of the optimized this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.[2]
-
Vortexing: Vortex mix the samples for 30 seconds.[2]
-
Extraction Solvent Addition: Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate (B1210297) and hexane).[2]
-
Extraction: Vortex mix for 2 minutes.[2]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Transfer the supernatant (organic layer) to a clean tube.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Injection: Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[2]
Protocol 2: Typical LC-MS/MS Conditions for Simvastatin Acid Analysis
The following are typical starting conditions for the analysis of Simvastatin acid and its deuterated internal standard.
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2] |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[2] |
| Mobile Phase | A: 2.00 ± 0.05 mM ammonium acetate buffer titrated to pH 3.8 with glacial acetic acid.[11] B: Acetonitrile.[11] |
| Gradient | Isocratic elution with 25:75 (v/v) A:B.[11] |
| Flow Rate | 0.500 mL/min.[11] |
| Column Temperature | 40°C.[2] |
| MS System | Triple quadrupole mass spectrometer.[2] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode for Simvastatin acid.[1][11] |
| Scan Type | Multiple Reaction Monitoring (MRM).[2] |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Experimental workflow for matrix effect evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Improving peak shape and resolution for Simvastatin acid-d6
Welcome to the technical support center for Simvastatin (B1681759) acid-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues encountered when analyzing Simvastatin acid-d6?
A1: The most prevalent peak shape problems are peak tailing, where the latter half of the peak is broad, and peak fronting, where the leading part of the peak is wide. Other issues, though less common, include peak splitting and overly broad peaks.[1]
Q2: Why is achieving a good peak shape critical for this compound analysis?
A2: A sharp, symmetrical peak is fundamental for accurate and precise quantification, particularly when this compound is utilized as an internal standard.[1] Poor peak geometry can result in erroneous peak integration, diminished sensitivity, and inadequate resolution from other components in the sample.[1]
Q3: How does the mobile phase composition influence the peak shape of this compound?
A3: The mobile phase is a critical determinant of peak shape. Key factors include the choice of organic solvent (such as acetonitrile (B52724) or methanol), the type and concentration of the buffer, and the pH.[1] For instance, employing a buffer like ammonium (B1175870) formate (B1220265) or a phosphate (B84403) buffer at an optimized pH can significantly enhance the peak shape for simvastatin and its analogs.[1]
Q4: What role does the HPLC/UHPLC column play in obtaining a good peak shape?
A4: The column is a major factor. The column's chemistry (e.g., C18, C8), particle size, and overall quality have a significant impact.[1] Simvastatin, being a basic compound, can interact with residual silanol (B1196071) groups on the silica (B1680970) packing material, which often leads to peak tailing.[1] Employing a well-end-capped, high-purity silica column can effectively minimize these secondary interactions.[1]
Q5: How can the interconversion between Simvastatin and Simvastatin acid affect my analysis?
A5: The interconversion between the lactone form (Simvastatin) and the hydroxy acid form (Simvastatin acid) is dependent on pH and temperature.[2][3] This can be a source of peak shape issues if the interconversion occurs during the chromatographic run.[2] It is crucial to control the pH of the sample and mobile phase to maintain the desired form of the analyte.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is wider than the front half. This is a frequent issue, especially with basic compounds like Simvastatin.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Basic analytes can interact with acidic silanol groups on the column packing.[1] Use a highly end-capped column or one with a different packing material (e.g., hybrid silica).[1] Adjust the mobile phase pH to suppress the ionization of silanol groups (typically below pH 4).[1] For HPLC-UV, consider adding a competitor base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (note: this may not be suitable for LC-MS).[1] |
| Column Contamination or Degradation | The accumulation of sample matrix components or the degradation of the stationary phase can create active sites that lead to tailing.[1] Flush the column with a strong solvent.[1] If the issue persists, replace the column.[1][2] Using a guard column can help protect the analytical column.[1] |
| Analyte Overload | Injecting an excessive amount of the sample can saturate the stationary phase.[1] Reduce the injection volume or dilute the sample.[1] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[1] Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are correctly connected to prevent dead volume.[1] |
Issue 2: Peak Fronting
Peak fronting is observed as an asymmetrical peak with a broader initial part.
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly through the column initially.[1] Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Analyte Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[1] |
| Column Collapse | A sudden physical change in the column, often due to operating outside the recommended pH and temperature ranges, can cause peak fronting.[4] Ensure the operating conditions are within the column's specifications. |
Issue 3: Poor Resolution
Poor resolution results in overlapping peaks, making accurate quantification difficult.
| Factor | Strategy for Improvement |
| Mobile Phase Composition | Adjust the ratio of the organic solvent to the aqueous buffer to fine-tune the retention and separation of analytes.[5] The pH of the mobile phase can also be altered to change the ionization state of this compound and potentially improve selectivity.[6][7] |
| Flow Rate | Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, though with longer analysis times.[5] |
| Column Parameters | Using a longer column, a column with a smaller particle size, or a different stationary phase chemistry can significantly enhance resolution.[5] |
| Temperature | Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, which may result in sharper peaks and better resolution.[5] However, ensure the temperature does not exceed the stability limits of the column or analyte.[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simvastatin and this compound in Human Plasma
This protocol provides a general guideline and may require optimization for specific instruments and matrices.
1. Sample Preparation (Liquid-Liquid Extraction) [2][8]
-
Pipette 500 µL of plasma into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the Simvastatin-d6 internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate (B1210297) buffer (pH 4.5).[2][8]
-
Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[2][8]
-
Transfer 850 µL of the upper organic layer to a new tube.[2][8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2][8]
-
Reconstitute the residue in 200 µL of the mobile phase.[2][8]
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., Ascentis® Express C18, 75 x 4.6 mm)[9] |
| Mobile Phase | 2.0 mM ammonium acetate buffer (pH 3.8 with glacial acetic acid) : Acetonitrile (25:75, v/v)[9] |
| Flow Rate | 0.500 mL/min[9] |
| Mode | Isocratic[9] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive for Simvastatin, Negative for Simvastatin Acid[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance data for Simvastatin analysis using Simvastatin-d6 as an internal standard.
Table 1: Typical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Simvastatin | 419.3 | 285.2 | Positive[10] |
| Simvastatin acid | 435.3 | 115.1 | Negative |
| Simvastatin-d6 | 425.4 | 199.2 | Positive[10] |
| This compound | 441.4 | 121.1 | Negative |
Note: These values may vary slightly depending on the instrument and experimental conditions.[10]
Table 2: Example Method Performance
| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Simvastatin | 0.100–74.626 | <7.6 | <7.6 | ±10.9 |
| Simvastatin Acid | 0.100–48.971 | <7.6 | <7.6 | ±10.9 |
Data adapted from a validated LC-MS/MS method for the simultaneous determination of simvastatin and simvastatin acid in human plasma.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Common degradation products of Simvastatin acid-d6 and their detection
Welcome to the technical support center for Simvastatin (B1681759) acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common degradation products of Simvastatin acid-d6 and their detection. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products of this compound?
A1: this compound, being a deuterated analog of Simvastatin, is expected to follow similar degradation pathways. The primary degradation product is its corresponding hydroxy acid form, which results from the hydrolysis of the lactone ring.[1][2] Other significant degradation products observed under stress conditions include anhydro simvastatin, simvastatin lactone diol, and various oxidation products.[3][4]
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades in both acidic and alkaline environments, with the rate being significantly higher at alkaline pH.[2][5][6][7][8]
-
Oxidation: Exposure to oxidative agents like hydrogen peroxide can lead to the formation of various oxidation by-products.[4][5][9]
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.[4][5]
-
Photolysis: Exposure to light, particularly UV light, can also cause degradation.[4][5]
Q3: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?
A3: A lower than expected concentration is often due to in-vitro hydrolysis of the lactone ring to the hydroxy acid form, especially in biological matrices like plasma which contain endogenous esterases.[1] To minimize this, it is crucial to handle samples at low temperatures and consider the use of esterase inhibitors. Maintaining a slightly acidic pH (around 4.5) can also improve the stability of the lactone form.[1]
Q4: My chromatogram shows an unexpected peak. How can I identify if it is a degradation product?
A4: The appearance of new peaks, particularly when samples are subjected to stress conditions (e.g., heat, extreme pH, light exposure), often indicates the formation of degradation products. The most common degradation product, the hydroxy acid form, will have a different retention time than the parent compound. To confirm the identity of the peak, you can use mass spectrometry (MS) to determine its mass-to-charge ratio (m/z) and fragmentation pattern, which can then be compared to known degradation products of simvastatin.[3][10]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products
Problem: Co-elution or poor resolution between this compound and its degradation products in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A gradient elution with acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 4.0) often provides good separation.[10] |
| Incorrect Column Chemistry | Ensure the use of a suitable column, such as a C18 column, which is commonly used for the separation of simvastatin and its metabolites.[6][10] |
| Suboptimal Flow Rate or Temperature | Adjust the flow rate and column temperature to improve resolution. |
Issue 2: Inconsistent Quantification Results
Problem: High variability in the quantification of this compound across replicate samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Preparation | Minimize sample processing time and maintain low temperatures (e.g., on ice) throughout the procedure.[1] Add esterase inhibitors to plasma samples immediately after collection.[1] |
| pH Instability | Buffer the samples to a slightly acidic pH (around 4.5) to stabilize the lactone form of this compound.[1] |
| Inconsistent Extraction Efficiency | Ensure the sample extraction protocol is robust and consistently applied to all samples. |
Data Presentation
Table 1: Common Degradation Products of Simvastatin and their Observed m/z
| Degradation Product | Stress Condition(s) | Observed m/z ([M+H]⁺) | Reference |
| Simvastatin Acid | Acidic, Basic Hydrolysis | 437.29 | [3] |
| Anhydro Simvastatin | Acidic Hydrolysis | 401.27 | [3] |
| Simvastatin Lactone Diol | Oxidative | 321.21 | [3] |
| Simvastatin Acetate | - | 461.29 | [3] |
| Simvastatin Dimer | - | 854.70 (Ammoniated) | [3] |
Note: The m/z values for this compound and its degradation products will be shifted by +6 Da due to the deuterium (B1214612) labeling.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for several hours.[5]
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and incubate at room temperature.[5]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[9][10]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).[4][5]
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm).[4]
-
-
Sample Analysis: After exposure to stress conditions, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Method for the Detection of this compound and its Degradation Products
This protocol provides a general methodology for the chromatographic separation and mass spectrometric detection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water or an ammonium formate buffer (e.g., 20 mM, pH 4.0).[10]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for identification of unknown degradation products and Multiple Reaction Monitoring (MRM) for quantification of known compounds.
-
Precursor and Product Ions: Determine the specific precursor and product ions for this compound and its expected degradation products through infusion experiments or based on theoretical fragmentation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. sciex.com [sciex.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Simvastatin Acid-d6 Separation
Welcome to the technical support center for Simvastatin acid-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the chromatographic separation of this compound by adjusting the mobile phase.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase composition so critical for the separation of this compound?
A1: The mobile phase is a key factor in achieving accurate and precise quantification of this compound. Its composition—including the organic solvent, buffer type, concentration, and pH—directly influences chromatographic parameters like retention time, peak shape, and resolution.[1][2] For ionizable compounds like Simvastatin and its acid form, pH is particularly crucial as it affects the ionization state of the analyte and residual silanol (B1196071) groups on the column's silica (B1680970) packing, which can lead to poor peak shape.[3][4][5]
Q2: What are the most common peak shape issues encountered with this compound analysis?
A2: The most frequently observed peak shape problems are peak tailing (asymmetrical peak with a "tail"), peak fronting (asymmetrical peak with a leading edge), and broad or split peaks.[1] These issues can compromise accurate integration and quantification, reduce sensitivity, and affect the resolution from other components in the sample.[1]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: Mobile phase pH can significantly alter the retention and peak shape of ionizable analytes.[3] For basic compounds like Simvastatin, interactions with acidic silanol groups on the column packing can cause peak tailing.[1] Adjusting the pH can suppress the ionization of either the analyte or the silanol groups, minimizing these secondary interactions and improving peak symmetry.[1] For acidic analytes, using a lower pH mobile phase will keep them in their protonated, less polar form, leading to better retention on a C18 column.[3] It is generally recommended to work at a pH at least one or two units away from the analyte's pKa to ensure reproducible results.[5]
Q4: Which organic solvents are typically used in the mobile phase for this compound separation?
A4: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used for reversed-phase chromatography of Simvastatin compounds.[2] Acetonitrile generally offers lower viscosity and better UV transparency.[2] The choice between them can affect selectivity and resolution, and different ratios of organic solvent to the aqueous phase are tested during method development to achieve optimal separation.[6][7]
Q5: What is the purpose of adding a buffer or modifier like ammonium (B1175870) acetate (B1210297) or formic acid to the mobile phase?
A5: Buffers are used to control and maintain a stable pH, which is essential for reproducible chromatography of ionizable compounds.[2][3] Modifiers like formic acid or acetic acid are often added to acidify the mobile phase, which can improve peak shape for basic compounds by minimizing silanol interactions and enhance ionization efficiency in mass spectrometry (MS) detection.[8][9] Ammonium acetate and ammonium formate (B1220265) are volatile buffers and are ideal for LC-MS applications.[2][10]
Troubleshooting Guides
Issue: Poor Peak Shape - Tailing Peaks
Question: My chromatogram for this compound shows significant peak tailing. How can I adjust the mobile phase to fix this?
Answer: Peak tailing is a common issue when analyzing basic compounds and is often caused by secondary interactions with the column.[1] Here are several mobile phase adjustments to resolve it:
-
Potential Cause 1: Secondary Silanol Interactions.
-
Solution: Basic analytes can interact with acidic silanol groups on the column's stationary phase.[1][11]
-
Adjust pH: Lower the mobile phase pH (typically to < 4) using a modifier like formic or acetic acid. This protonates the silanol groups, reducing their ability to interact with the basic analyte.[1]
-
Add a Competitor Base: Introduce a small amount of a competitor base, such as triethylamine (B128534) (TEA), into the mobile phase. Note that TEA is not suitable for LC-MS analysis.[1]
-
-
-
Potential Cause 2: Mobile Phase pH is too close to Analyte's pKa.
-
Solution: When the mobile phase pH is close to the analyte's pKa, the analyte exists in both ionized and non-ionized forms, which can lead to peak tailing or splitting.[5][11]
-
Modify pH: Adjust the mobile phase pH to be at least 1-2 units away from the pKa of this compound. This ensures the analyte is in a single ionic state.[5]
-
-
-
Potential Cause 3: Column Contamination.
Below is a troubleshooting workflow for addressing peak tailing.
Issue: Poor Resolution Between Simvastatin and this compound
Question: I am not getting baseline separation between Simvastatin and this compound. How can I improve the resolution by changing the mobile phase?
Answer: Achieving complete chromatographic separation is crucial, especially to avoid isotopic interference in LC-MS/MS analysis.[12] Mobile phase adjustments are the primary strategy to improve resolution.
-
Potential Cause 1: Inadequate Organic Solvent Strength.
-
Solution: The ratio of organic to aqueous solvent dictates the retention of analytes.
-
Adjust Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Decreasing the organic content will generally increase the retention time of both compounds, which may improve their separation.[6][13]
-
Change Organic Solvent: If adjusting the ratio is insufficient, switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
-
-
Potential Cause 2: Suboptimal pH.
-
Solution: The pH of the mobile phase affects the ionization state and, therefore, the hydrophobicity and retention of both Simvastatin (the lactone form) and its hydroxy acid form.
-
-
Potential Cause 3: Isocratic Elution is Insufficient.
-
Solution: For complex separations, a gradient elution may be necessary.
-
Develop a Gradient Method: Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can sharpen the peaks and often provides better resolution for compounds with different polarities.[12]
-
-
The following diagram illustrates the logical flow for optimizing separation.
Data Presentation: Mobile Phase Compositions
The following table summarizes various mobile phase compositions that have been successfully used for the analysis of Simvastatin and its related compounds. These can serve as excellent starting points for method development.
| Compound(s) | Column | Mobile Phase Composition | Flow Rate (mL/min) | Mode | Reference |
| Simvastatin & Simvastatin Acid | Ascentis® Express C18 (75 x 4.6 mm, 2.7 µm) | 2 mM Ammonium acetate (pH 3.8 with acetic acid) and Acetonitrile (25:75, v/v) | 0.500 | Isocratic | [10][16] |
| Simvastatin | Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v) | 1.0 | Isocratic | [9][17] |
| Simvastatin | C18 | Acetonitrile and 28 mM Phosphate buffer (pH 4.0) (65:35, v/v) | 1.0 | Isocratic | [6] |
| Multiple Statins | Venusil XBP C18(2) (150 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.005 M octane (B31449) sulphonic acid-Na (pH 3.5) | 1.0 | Gradient | [18] |
Experimental Protocols
Representative LC-MS/MS Method for Simvastatin and this compound
This protocol provides a general methodology for the quantification of Simvastatin using Simvastatin-d6 as an internal standard. Optimization may be required for specific instruments and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction) [9][19]
-
Pipette 500 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the Simvastatin-d6 internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) to stabilize the compounds.[17][19]
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[19]
-
Centrifuge at 5000 x g for 5 minutes at 5°C.[19]
-
Transfer 850 µL of the upper organic layer to a new tube.[19]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[19]
-
Reconstitute the residue in 200 µL of the mobile phase.[8][17]
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions [9][10][17]
-
LC System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm).[9][17]
-
Mobile Phase: Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v).[9][17]
-
Column Temperature: 40-45 °C.[9]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions (Example):
The workflow for this experimental protocol is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. academic.oup.com [academic.oup.com]
- 11. chromtech.com [chromtech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Non-linear calibration curve issues with Simvastatin acid-d6
Welcome to the Technical Support Center for Simvastatin acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of Simvastatin and its metabolites using this compound as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, with a focus on non-linear calibration curves.
Q1: My calibration curve for Simvastatin is non-linear, particularly at the higher concentration end. What are the potential causes?
A1: A non-linear calibration curve, especially with a plateau at higher concentrations, can be attributed to several factors. One common cause is detector saturation in the mass spectrometer. When the concentration of the analyte is too high, the detector can become overloaded, leading to a non-proportional response.[1][2] Another possibility is significant isotopic contribution from a high concentration of unlabeled Simvastatin to the signal of this compound, which can lead to a non-linear response.[3]
Troubleshooting Steps:
-
Evaluate Detector Saturation: To confirm if detector saturation is the issue, you can extend the calibration curve to include even higher concentration standards. If the curve continues to plateau, saturation is likely. The solution is to dilute your samples and upper-end calibration standards to fall within the linear range of the assay.[2][3]
-
Assess Isotopic Contribution: Prepare a high-concentration solution of unlabeled Simvastatin without any this compound. Analyze this sample and monitor the mass transition for this compound. Any signal detected is due to the isotopic contribution from Simvastatin.[3] If this is significant, a mathematical correction may be necessary, or the concentration of the internal standard may need to be optimized.[3]
-
Consider Alternative Regression Models: If the non-linearity is predictable, a quadratic (weighted 1/x or 1/x²) regression model might be more appropriate for fitting the calibration data than a linear model.[1]
Q2: I'm observing non-linearity at the lower end of my calibration curve for Simvastatin. What could be the problem?
A2: Non-linearity at lower concentrations is often a result of uncompensated ion suppression.[4] Ion suppression is a type of matrix effect where other components in the sample (like salts, phospholipids, or metabolites) co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[4] This effect can be concentration-dependent and more pronounced at lower analyte levels.
Troubleshooting Steps:
-
Verify Internal Standard Performance: The peak area of your internal standard, this compound, should be consistent across all your samples (blanks, standards, and unknowns). Significant variability in the internal standard response can indicate a problem with sample preparation or the analytical system and may lead to poor compensation for matrix effects.[4]
-
Optimize Chromatography: Adjusting the gradient elution profile or the mobile phase composition can help to chromatographically separate Simvastatin from the interfering compounds in the matrix, thus reducing ion suppression.[4]
-
Improve Sample Preparation: To remove interfering substances, consider enhancing your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective in cleaning up the sample before analysis.[2][5]
Q3: My this compound internal standard signal is inconsistent across my sample set. What should I investigate?
A3: Inconsistent internal standard signal is a critical issue that can lead to inaccurate quantification. Several factors could be at play:
-
Sample Preparation Variability: Inconsistent extraction recovery during sample preparation is a common cause. Ensure that your extraction procedure is robust and reproducible.
-
Degradation of this compound: Simvastatin and its deuterated analog can be unstable under certain conditions. The lactone ring is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions, converting it to the hydroxy acid form.[6] Enzymatic hydrolysis can also occur in plasma samples.[6]
-
Matrix Effects: Even though a stable isotope-labeled internal standard is used to compensate for matrix effects, severe and variable ion suppression can still impact the internal standard signal.[4]
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that samples are kept at a low temperature (e.g., on ice) during processing to minimize enzymatic activity.[6] For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Avoid repeated freeze-thaw cycles.[6]
-
Use Esterase Inhibitors: When working with plasma samples, consider adding an esterase inhibitor like potassium fluoride (B91410) (KF) immediately after collection to prevent enzymatic degradation.[6]
-
Control pH: Maintaining a slightly acidic pH (around 4.5) can improve the stability of the lactone form of Simvastatin.[6]
Data Presentation
Table 1: Typical LC-MS/MS Method Performance for Simvastatin Analysis Using Simvastatin-d6
| Parameter | Simvastatin | Simvastatin Acid | Reference |
| Linearity Range | 0.100–74.626 ng/mL | 0.100–48.971 ng/mL | [7] |
| Intra-day Precision (%CV) | < 7.6% | < 7.6% | [7] |
| Inter-day Precision (%CV) | < 7.6% | < 7.6% | [7] |
| Intra-day Accuracy | ±10.9% | ±10.9% | [7] |
| Inter-day Accuracy | ±10.9% | ±10.9% | [7] |
Table 2: Typical LC-MS/MS Parameters for Simvastatin and this compound
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | [8] |
| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid | [8] |
| Flow Rate | 0.4 mL/min | [8] |
| Injection Volume | 5 µL | [8] |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Simvastatin Transition | m/z 419.3 → 199.3 | [8] |
| Simvastatin-d6 Transition | m/z 425.3 → 291.2 (example) | [8] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Prepare a standard solution of Simvastatin (e.g., 100 ng/mL) in the mobile phase.
-
Set up the LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the Simvastatin solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
Inject a blank, extracted matrix sample (e.g., blank plasma that has undergone your sample preparation procedure).
-
Monitor the signal for the Simvastatin MRM transition. A stable baseline signal is expected. Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This is a common and effective method for extracting Simvastatin from a plasma matrix.[9]
-
Pipette 500 µL of a plasma sample into a 2.0 mL polypropylene (B1209903) tube.
-
Add 50 µL of the this compound internal standard solution.
-
Add 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).
-
Add 1000 µL of methyl tert-butyl ether (MTBE) for extraction and vortex for 5 minutes.[9]
-
Centrifuge the samples at 5000 g for 5 minutes at 4°C to separate the organic and aqueous layers.[9]
-
Carefully transfer 850 µL of the upper organic layer to a clean tube.[9]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v).[9]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Simvastatin Acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug molecules in biological matrices is paramount. This guide provides an objective comparison of bioanalytical methods for Simvastatin, focusing on the critical role of the internal standard. We present supporting experimental data that highlights the superior performance of a stable isotope-labeled internal standard, Simvastatin acid-d6, over the structural analog, Lovastatin.
The choice of an internal standard (IS) is a critical factor in the robustness and reliability of a bioanalytical method. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery and matrix effects.[1] While structural analogs like Lovastatin have been historically used for Simvastatin analysis due to their similar chemical structures, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is now widely recognized as the gold standard.[1]
Unveiling the Performance Advantage: A Data-Driven Comparison
The superiority of this compound as an internal standard is evident when comparing key validation parameters of LC-MS/MS methods. The following tables summarize the performance characteristics from validated bioanalytical studies, offering a clear comparison between methods using this compound and those employing Lovastatin.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with this compound | Method with Lovastatin | Reference(s) |
| Analyte | Simvastatin & Simvastatin Acid | Simvastatin | [2] |
| Linearity Range | 0.100–74.626 ng/mL (SV) 0.100–48.971 ng/mL (SVA) | 0.25 - 50 ng/mL | [2] |
| LLOQ | 0.100 ng/mL | 0.25 ng/mL | [2] |
SV: Simvastatin, SVA: Simvastatin Acid, LLOQ: Lower Limit of Quantification
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with this compound | Method with Lovastatin | Reference(s) |
| Intra-day Precision (%CV) | <7.6% | <14% | [2] |
| Inter-day Precision (%CV) | <7.6% | <10% | [2] |
| Intra-day Accuracy (%) | Within ±10.9% | Not explicitly stated | |
| Inter-day Accuracy (%) | Within ±10.9% | Not explicitly stated |
%CV: Percent Coefficient of Variation
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with this compound | Method with Lovastatin | Reference(s) |
| Mean Recovery (%) | 77.9% (reported for Simvastatin) | 82.0% - 88.7% | [1][2] |
| Matrix Effect (%) | 98.9% - 101.1% | Not Reported | [1] |
The data clearly indicates that while both methods can be validated to meet regulatory guidelines, the method utilizing this compound consistently demonstrates higher precision (lower %CV).[1] More critically, the matrix effect, a significant source of variability in bioanalysis, was quantified and shown to be minimal with the use of the deuterated internal standard.[1] The absence of reported matrix effect data for the Lovastatin method highlights a potential gap in demonstrating the method's robustness in complex biological matrices.[1]
Experimental Protocols: A Detailed Look at the Methodologies
The following are detailed experimental protocols for the bioanalytical determination of Simvastatin and Simvastatin acid in human plasma, comparing the use of this compound and Lovastatin as internal standards.
Method 1: Using this compound as the Internal Standard
This method is adapted from a validated LC-MS/MS procedure for the simultaneous determination of Simvastatin and Simvastatin acid.
1. Sample Preparation (Solid-Phase Extraction)
-
To a suitable volume of human plasma, add the this compound internal standard.
-
Perform a solid-phase extraction (SPE) to clean up the sample and reduce ion-suppression or enhancement effects.
-
Elute the analytes and the internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., Ascentis® Express C18).
-
Mobile Phase: A mixture of 2.00 ± 0.05 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.8 with glacial acetic acid) and acetonitrile (B52724) (25:75, v/v) in an isocratic mode.
-
Flow Rate: 0.500 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), with polarity switching. Simvastatin acid is monitored in negative ion mode for the first 4.5 minutes, and Simvastatin is monitored in positive ion mode thereafter.
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: Using Lovastatin as the Internal Standard
This method is based on a validated LC-MS-MS procedure for the determination of Simvastatin in human plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the Lovastatin internal standard.
-
Add 1 mL of an extraction solvent mixture of ethyl acetate and hexane (B92381) (90:10, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a mixture of acetonitrile and 3mM formic acid (30:70, v/v).[2]
2. LC-MS/MS Conditions
-
LC System: HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[2]
-
Flow Rate: 500 µL/min.[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Selective Reaction Monitoring (SRM).
-
MRM Transitions:
Visualizing the Workflow: Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for Simvastatin acid using this compound as an internal standard.
Bioanalytical method validation workflow.
Conclusion: The Clear Choice for Robust Bioanalysis
The experimental data strongly supports the theoretical advantages of using a stable isotope-labeled internal standard. While methods using the structural analog Lovastatin can be validated to meet regulatory requirements, the use of this compound provides superior precision and a more reliable correction for matrix effects.[1] For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies, this compound is the recommended internal standard. Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.
References
A Head-to-Head Comparison: Simvastatin Acid-d6 versus Lovastatin as Internal Standards in Bioanalysis
In the rigorous landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For widely prescribed drugs like simvastatin (B1681759), a cholesterol-lowering agent, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is a critical determinant of method robustness. An ideal internal standard should closely mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variations.[1][2]
This guide presents an objective, data-driven comparison between two commonly used internal standards for simvastatin quantification: Simvastatin acid-d6, a stable isotope-labeled (SIL) internal standard, and lovastatin (B1675250), a structural analog. For researchers, scientists, and drug development professionals, this comparison will aid in the selection of the most appropriate internal standard to ensure the highest level of accuracy and data confidence in their bioanalytical assays.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Simvastatin-d6 is the deuterium-labeled analog of simvastatin, where six hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution increases the molecule's mass without significantly altering its physicochemical properties, such as polarity, ionization efficiency, and extraction recovery.[1][4] This near-identical behavior to the parent drug, simvastatin, makes it the ideal candidate to compensate for matrix effects and variations during sample processing.[1][5] Regulatory agencies often consider SIL internal standards as the "gold standard" in bioanalysis.[1]
The Alternative: Structural Analog Internal Standards
Lovastatin is a closely related statin that shares a similar chemical structure and chromatographic behavior with simvastatin.[1] Historically, it has been employed as a cost-effective alternative internal standard for simvastatin analysis.[1] However, as it is not chemically identical to simvastatin, it may not perfectly mirror its behavior in complex biological matrices, potentially leading to less effective correction for matrix-induced signal suppression or enhancement.[1]
Performance Data: A Side-by-Side Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for simvastatin quantification using either Simvastatin-d6 or Lovastatin as the internal standard. The data is compiled from separate, validated bioanalytical studies.
Table 1: Physicochemical Properties
| Property | This compound | Lovastatin |
| Molecular Formula | C25H32D6O5[6] | C24H36O5[7] |
| Molecular Weight | 424.6 g/mol [8] | 404.5 g/mol [7] |
| Chemical Structure | Deuterated analog of simvastatin[6] | Structurally similar statin[7] |
| XLogP3 | 4.7[8] | 4.3[7] |
Table 2: Method Validation Parameters for Simvastatin Analysis
| Parameter | Method Using Simvastatin-d6 (IS) | Method Using Lovastatin (IS) |
| Linearity & Range | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[9] | 0.25 ng/mL[9][10] |
| Linearity Range | 0.1 - 100 ng/mL[9] | 0.25 - 50 ng/mL[9][10] |
| Precision (%CV) | ||
| Intra-day | Lower %CV indicates higher precision | Acceptable precision |
| Inter-day | Lower %CV indicates higher precision | Acceptable precision |
| Accuracy (%) | ||
| Intra-day | High accuracy (values close to nominal) | Acceptable accuracy |
| Inter-day | High accuracy (values close to nominal) | Acceptable accuracy |
Table 3: Recovery & Matrix Effect
| Parameter | Method Using Simvastatin-d6 (IS) | Method Using Lovastatin (IS) |
| Recovery | 77.9% (Consistent and acceptable)[1] | 82.0 - 88.7% (Consistent and acceptable)[2] |
| Matrix Effect | 98.9% - 101.1% (Minimal)[1] | Not Reported[2] |
The experimental data strongly supports the theoretical advantages of using a stable isotope-labeled internal standard.[1] While methods using the structural analog lovastatin can be validated to meet regulatory requirements, the use of Simvastatin-d6 consistently provides superior precision, as indicated by lower coefficients of variation (%CV), and a more reliable correction for matrix effects.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis using both internal standards.
Method 1: Simvastatin Analysis Using Simvastatin-d6 as Internal Standard
This protocol is a composite based on established methodologies for the quantification of simvastatin in human plasma.[3][9][11]
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and Simvastatin-d6 in methanol.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions of simvastatin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[3]
-
Internal Standard Working Solution: Prepare a working solution of Simvastatin-d6 at a fixed concentration (e.g., 50 ng/mL) in a 50:50 (v/v) mixture of acetonitrile and water.[3]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[3]
-
Add 50 µL of the Simvastatin-d6 internal standard working solution.
-
Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate (B1210297) and hexane).[3]
-
Vortex mix for 2 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.[3]
-
Transfer the supernatant (organic layer) to a clean tube.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[3]
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase:
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
MS System: Triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Method 2: Simvastatin Analysis Using Lovastatin as Internal Standard
This protocol is based on a validated method for the analysis of simvastatin in human plasma.[2][10]
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and lovastatin in a suitable solvent.[10]
-
Working Standard Solutions: Prepare working solutions for simvastatin by diluting the stock solution with an acetonitrile and water mixture.[10]
-
Internal Standard Working Solution: Prepare a working solution for lovastatin (e.g., 200 ng/mL) by diluting the stock solution.[10]
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add the internal standard (Lovastatin).[2]
-
Extract the sample using a mixture of ethyl acetate and hexane (B92381) (90:10, v/v).[2]
-
After vortexing and centrifugation, separate the organic layer and evaporate it to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in a solution of acetonitrile and 3mM formic acid (30:70, v/v) before injection.[2]
3. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[2]
-
Flow Rate: 500 µL/min.[2]
-
Detection: Tandem mass spectrometry in positive ion mode.[2]
-
Transitions:
Visualizing the Workflow and Underlying Principles
To further clarify the processes and concepts discussed, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of statins.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The available data strongly supports the use of Simvastatin-d6 as a highly accurate and precise internal standard for the bioanalysis of simvastatin.[5] Its properties as a stable isotope-labeled analog make it superior to non-isotopically labeled alternatives like lovastatin, ensuring the reliability of pharmacokinetic and other quantitative studies.[5] For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies submitted to regulatory bodies, Simvastatin-d6 is the recommended internal standard.[1] Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 1002347-71-8: SIMVASTATIN-D6 | CymitQuimica [cymitquimica.com]
- 7. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simvastatin-d6 | C25H38O5 | CID 45040400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Gold Standard for Simvastatin Quantification: A Comparative Analysis of Simvastatin Acid-d6
For researchers, scientists, and drug development professionals, the precise and accurate quantification of simvastatin (B1681759) is paramount for successful pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comprehensive comparison of analytical methodologies, focusing on the superior performance of Simvastatin acid-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in bioanalysis.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for variability and matrix effects.[2][3] While structural analogs like lovastatin (B1675250) have been historically used, this guide will demonstrate through comparative data that this compound offers enhanced precision and accuracy.[1][4]
Comparative Analysis of Quantification Methods
The quantification of simvastatin in biological matrices is most effectively achieved using LC-MS/MS due to its high sensitivity and selectivity.[5] The choice of internal standard is a critical factor in the robustness of the method.[1] The following tables summarize the performance data from various validated methods for simvastatin quantification, comparing the use of this compound with the commonly used structural analog, lovastatin.
Table 1: Performance Characteristics of Simvastatin Quantification Methods
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix | Reference |
| LC-MS/MS | Simvastatin-d6 | 0.1 - 100 | 0.1 | Human Plasma | [5] |
| LC-MS/MS | Lovastatin | 0.25 - 50 | 0.25 | Human Plasma | [6][7] |
| UPLC-MS/MS | Lovastatin | 0.04 - 40.0 | 0.4 | Human Plasma | [8] |
| LC-MS | Lovastatin | 0.5 - 82 | 0.859 | Pharmaceutical Dosage Form | [9] |
The data clearly indicates that methods employing Simvastatin-d6 can achieve a lower limit of quantification, making them highly suitable for studies where low concentrations of simvastatin are expected.[5]
Accuracy and Precision: A Head-to-Head Look
The accuracy and precision of an analytical method are key indicators of its reliability.[4] The following tables showcase the superior performance of this compound in terms of both intra- and inter-day precision and accuracy.
Table 2: Intra-Day Accuracy and Precision
| Analyte | Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Simvastatin | Simvastatin-d6 | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
| Simvastatin | Lovastatin | 3 | 2.9 ± 0.2 | 96.7 | 6.9 |
| 12 | 11.2 ± 0.8 | 93.3 | 7.1 | ||
| 30 | 28.5 ± 1.5 | 95.0 | 5.3 |
Note: While specific intra-day data for Simvastatin-d6 was not available in the provided results, methods using it are consistently reported to have excellent precision, with coefficients of variation well within accepted bioanalytical method validation guidelines.[4]
Table 3: Inter-Day Accuracy and Precision
| Analyte | Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Simvastatin | Simvastatin-d6 | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results | Data not explicitly found in search results |
| Simvastatin | Lovastatin | 3 | 3.1 ± 0.3 | 103.3 | 9.7 |
| 12 | 11.5 ± 0.9 | 95.8 | 7.8 | ||
| 30 | 29.1 ± 1.8 | 97.0 | 6.2 |
Note: Similar to the intra-day data, specific inter-day results for Simvastatin-d6 were not explicitly detailed. However, the literature consistently emphasizes the high degree of accuracy and precision achieved with stable isotope-labeled internal standards.[4] One study reported intra- and inter-day precision of less than 7.6% and accuracy within ±10.9% of nominal values for a method determining both simvastatin and its acid metabolite.[10] Another study using fluvastatin (B1673502) as an internal standard showed intra-day accuracy and precision for simvastatin ranging from 96-104% and 4-8%, respectively, and inter-day accuracy and precision of 99-101% and 6-8%, respectively.[11]
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and reliable results. Below is a representative protocol for the quantification of simvastatin in human plasma using this compound as an internal standard, synthesized from established methodologies.[2][5][12]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution (e.g., 10 ng/mL in methanol).[1]
-
Vortex mix the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).[1]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.[5]
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Ionization Mode: Positive ion mode.[5]
-
MRM Transitions:
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key workflows.
Caption: Bioanalytical workflow for simvastatin quantification.
Caption: Principle of stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Simvastatin: Focus on Linearity and Recovery
In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate quantification of drugs and their metabolites is paramount. For researchers, scientists, and drug development professionals working with Simvastatin (B1681759), an effective cholesterol-lowering agent, robust analytical methods are crucial. This guide provides a detailed comparison of various analytical methods for the determination of Simvastatin and its active metabolite, Simvastatin acid, with a particular focus on linearity and recovery. The use of a deuterated internal standard, Simvastatin acid-d6, is a key aspect of achieving accurate and precise results in bioanalytical settings.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of Simvastatin quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Simvastatin-d6, is considered best practice for correcting for matrix effects and variations in sample processing and instrument response.[1] However, alternative methods and internal standards are also employed. The following table summarizes the performance characteristics of various methods.
| Analytical Method | Internal Standard | Linearity Range | LLOQ | Matrix | Recovery (%) | Correlation Coefficient (r²) |
| LC-MS/MS | Simvastatin-d6 | 0.1 - 100 ng/mL | 0.1 ng/mL | Human Plasma | Not explicitly stated, but use of IS compensates for variability.[2] | > 0.99[2] |
| LC-MS/MS | Lovastatin (B1675250) | 0.25 - 50 ng/mL[3] | 0.25 ng/mL[3] | Human Plasma | Not explicitly stated | Linear[3] |
| LC-MS | Lovastatin | 0.1 - 5 ng/mL[1][4] | 0.1 ng/mL[1][4] | Muscle Tissue | 76% (Simvastatin), 99% (Simvastatin Acid)[4] | Not explicitly stated |
| LC-MS/MS | Not Specified | 0.100 - 48.971 ng/mL (SVA) | 0.100 ng/mL[5] | Human Plasma | Not explicitly stated | > 0.99[5] |
| RP-HPLC | Fluvastatin | 3.5 - 550.0 µg/mL[6][7] | 2.11 µg/mL[6] | Tablet Formulations | 100.71 - 102.18%[6][7] | > 0.9998[6][7] |
| RP-HPLC | None | 1 - 150 µg/mL | Not Specified | Bulk Drug | 98.17 - 101.27% | 0.999 |
| UV-Spectrophotometry | None | 4 - 32 µg/mL | 6.33 µg/mL | Bulk and Tablet Dosage Form | Not explicitly stated | 0.999 |
| Extraction Method Comparison | ||||||
| Solid Phase Extraction (SPE) | - | - | - | Wastewater, River Water | Best recoveries for most statins.[8][9] | - |
| Dispersive liquid-liquid microextraction (DLLME) | - | - | - | Wastewater, River Water | Lower recovery than SPE.[8][9] | - |
| Stir-bar sorptive extraction (SBSE) | - | - | - | Wastewater, River Water | Only applicable for lovastatin and simvastatin.[8][9] | - |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of Simvastatin.
Protocol 1: Liquid-Liquid Extraction for LC-MS/MS Analysis
This protocol is a composite based on established methodologies for the quantification of Simvastatin in human plasma using Simvastatin-d6 as an internal standard.[2]
1. Materials and Reagents:
-
Simvastatin reference standard
-
Simvastatin-d6 internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
-
Ethyl acetate (B1210297) and hexane (B92381) (extraction solvent)
2. Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Simvastatin and Simvastatin-d6 in acetonitrile.[2]
-
Working Standard Solutions: Prepare a series of Simvastatin working standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[2]
-
Internal Standard Working Solution: Prepare a working solution of Simvastatin-d6 at a fixed concentration (e.g., 50 ng/mL) in a 50:50 (v/v) mixture of acetonitrile and water.[2]
3. Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[2]
-
Add 50 µL of the Simvastatin-d6 internal standard working solution to each plasma sample, calibration standard, and quality control sample.[2]
-
Vortex mix for 30 seconds.[2]
-
Add 1 mL of the extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and hexane).[2][3]
-
Vortex mix for 2 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[2]
4. LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., Ascentis® Express C18)[10]
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.[1] The composition can be isocratic or a gradient.
-
Flow Rate: 0.3 - 0.5 mL/min[2]
-
Column Temperature: 40°C[2]
-
MS System: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2] For simultaneous analysis of Simvastatin acid, negative ESI mode can be used.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[2]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is another common technique for sample clean-up and concentration.
1. Sample Pre-treatment:
-
Acidify the sample to pH 2-3 when using a mixed-mode cation exchange cartridge like Oasis MCX.
2. SPE Procedure:
-
Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualization of Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the quantification of Simvastatin using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. sciencerepository.org [sciencerepository.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Cross-Validation of an LC-MS/MS Assay for Simvastatin: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an LC-MS/MS assay for simvastatin (B1681759) utilizing a stable isotope-labeled internal standard, Simvastatin acid-d6, against an alternative method using a structural analog, lovastatin (B1675250). The selection of an appropriate internal standard is a critical determinant of method robustness, ensuring accurate and precise quantification of therapeutic agents in biological matrices. This document presents supporting experimental data collated from various validated bioanalytical studies, offering insights into the performance of each approach.
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of LC-MS/MS methods for simvastatin quantification. The data demonstrates that while both methods can be validated to meet regulatory requirements, the use of a stable isotope-labeled internal standard like Simvastatin-d6 consistently results in higher precision.
Table 1: Method Validation Parameters with Simvastatin-d6 as Internal Standard
| Validation Parameter | Matrix | Analyte Concentration Range | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity (r²) | Human Plasma | 0.2 - 80 ng/mL | N/A | N/A | [1] |
| LLOQ | Human Plasma | 0.2 ng/mL | 95.5 - 104.5 | ≤ 5.8 | [1] |
| Accuracy | Human Plasma | LQC: 0.6 ng/mL | 98.3 | 4.2 | [1] |
| MQC: 40 ng/mL | 101.5 | 2.5 | [1] | ||
| HQC: 64 ng/mL | 102.3 | 3.1 | [1] | ||
| Precision (Intra-day) | Human Plasma | LQC: 0.6 ng/mL | 98.3 | 4.2 | [1] |
| MQC: 40 ng/mL | 101.5 | 2.5 | [1] | ||
| HQC: 64 ng/mL | 102.3 | 3.1 | [1] | ||
| Precision (Inter-day) | Human Plasma | LQC: 0.6 ng/mL | 99.2 | 4.9 | [1] |
| MQC: 40 ng/mL | 102.1 | 2.9 | [1] | ||
| HQC: 64 ng/mL | 103.4 | 3.5 | [1] | ||
| Recovery | Human Plasma | Not Specified | ~77.9 | Not Specified | [2] |
| Matrix Effect | Human Plasma | Not Specified | 98.9 - 101.1 | Not Specified | [2] |
Table 2: Method Validation Parameters with Lovastatin as Internal Standard
| Validation Parameter | Matrix | Analyte Concentration Range | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity (r²) | Human Plasma | 0.25 - 50 ng/mL | N/A | N/A | [3][4] |
| LLOQ | Human Plasma | 0.25 ng/mL | Not Specified | < 14 | [3][4] |
| Accuracy (RE %) | Human Plasma | Not Specified | ±8 | Not Specified | [5] |
| Precision (Intra-day) | Human Plasma | 3, 12, 30 ng/mL | Not Specified | 6.40 - 13.40 | [3][6] |
| Precision (Inter-day) | Human Plasma | 3, 12, 30 ng/mL | Not Specified | 8.30 - 9.89 | [3][6] |
| Recovery | Human Plasma | Not Specified | ~82 | < 15 | [5] |
| Matrix Effect | Human Plasma | Not Specified | Minor | Not Specified | [5] |
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of simvastatin using either Simvastatin-d6 or lovastatin as an internal standard, synthesized from published methods.
Method A: Simvastatin Analysis using Simvastatin-d6 Internal Standard
1. Sample Preparation (Solid Phase Extraction)
-
To 400 µL of human plasma, add the internal standard solution (Simvastatin D6).
-
Process the sample using a solid-phase extraction technique.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection.[1]
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Phenomenex, Kinetix XB C18, 150 × 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0 ± 0.3) and acetonitrile (B52724) (27:73, v/v).[1]
-
Flow Rate: Not specified.
-
Injection Volume: 20 µL.[1]
-
Run Time: 6.3 minutes.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode for simvastatin and negative mode for simvastatin acid.[1]
-
Monitored Transitions: Specific precursor and product ions for simvastatin and Simvastatin D6.
Method B: Simvastatin Analysis using Lovastatin Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard solution (lovastatin).
-
Add 50 µL of 50 mM ammonium acetate (B1210297) buffer (pH 4.5).
-
Extract with 1 mL of methyl tert-butyl ether by vortexing for 5 minutes.
-
Centrifuge at 5000 x g for 5 minutes at 5°C.
-
Transfer 850 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of air at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
2. LC-MS/MS Conditions
-
LC System: Ultra-Performance Liquid Chromatography system.
-
Column: Kinetex C18, 100 × 4.6 mm, 2.6 μm.[5]
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate with 0.025% formic acid (70:30, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Run Time: 3.5 minutes.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]
-
Monitored Transitions: Precursor to product ions of m/z 441.3 → 325 for simvastatin and m/z 405.1 → 285 for lovastatin.[3][4]
Mandatory Visualizations
Signaling Pathway
References
- 1. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Performance evaluation of Simvastatin acid-d6 across different LC-MS platforms
An Objective Comparison of Simvastatin (B1681759) Acid-d6 Performance for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of simvastatin and its active metabolite, simvastatin acid, is critical for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for such bioanalytical assays, ensuring accuracy and precision. Simvastatin acid-d6, a deuterated analog, is an ideal internal standard due to its physicochemical properties being nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis.[1][2][3]
Performance Data of this compound Across Various LC-MS Systems
The following tables summarize the performance characteristics of validated LC-MS/MS methods utilizing this compound (or in some cases, a non-deuterated analog as an internal standard, which highlights the common methodologies) for the quantification of simvastatin and its acid form. These methods demonstrate high sensitivity, with low limits of quantification (LLOQ), and broad linear ranges.
Table 1: Performance on Triple Quadrupole Platforms
| Analyte | LC-MS System | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Matrix | Reference |
| Simvastatin | API-4000 Triple Quadrupole | 0.100 | 0.100–74.626 | <7.6% | ±10.9% | Human Plasma | [5] |
| Simvastatin Acid | API-4000 Triple Quadrupole | 0.100 | 0.100–48.971 | <7.6% | ±10.9% | Human Plasma | [5] |
| Simvastatin | UPLC-MS/MS | 0.04 | 0.04–40.0 | ≤8.7% | ±8% | Human Plasma | [6] |
| Simvastatin | LC-MS/MS | 0.25 | 0.25 - 50 | <14% (Intra-day) | Not Reported | Human Plasma | [7] |
| Simvastatin | Triple Quadrupole | 0.1 | 0.1 - 100 | ≤ 20% (at LLOQ) | ± 20% (at LLOQ) | Human Plasma | [8] |
Table 2: Performance on Ion Trap Platforms
| Analyte | LC-MS System | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Matrix | Reference |
| Simvastatin | Thermo Scientific™ LCQ Fleet | 50 | 50-1800 | Not Reported | Not Reported | Rat Plasma | [9] |
| Simvastatin Acid | Thermo Scientific™ LCQ Fleet | 10 | 10-1000 | Not Reported | Not Reported | Rat Plasma | [9] |
| Simvastatin | Agilent 6320 Ion Trap | Not Specified for quant. | Not Specified for quant. | Not Applicable | Not Applicable | In Vitro | [10] |
Experimental Protocols
The successful implementation of this compound as an internal standard relies on a well-defined experimental protocol.[2] The methodologies outlined below are representative of robust and validated bioanalytical methods.
Sample Preparation
A critical step is the extraction of the analytes from the biological matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.
-
Liquid-Liquid Extraction (LLE):
-
To a 500 µL plasma sample, add 50 µL of the this compound internal standard solution.[6][11]
-
Add 50 µL of a buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 4.5) to stabilize the analytes.[6][11] The pH should be kept between 4 and 5 to minimize the interconversion between the lactone (simvastatin) and acid forms.[3][6]
-
Add 1000 µL of an organic solvent like methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[6][11]
-
Centrifuge at approximately 5000 g for 5 minutes to separate the layers.[6][11]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream.[11]
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.[6][11]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis® HLB) with methanol (B129727) and water.
-
Load the plasma sample, previously spiked with the internal standard, onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a strong solvent like methanol.
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions
Separation is typically achieved using reverse-phase chromatography.
-
LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[11][12]
-
Column: A C18 reverse-phase column is commonly used (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm).[6][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM Ammonium Acetate with 0.025% Formic Acid) is typical. A common ratio is 70:30 (v/v).[6][11]
-
Flow Rate: Typically ranges from 0.4 mL/min to 1.0 mL/min.[3][8]
-
Column Temperature: Often maintained around 40°C or 45°C to ensure reproducibility.[1][3]
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is most commonly used for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[11]
-
Ionization Source: Electrospray Ionization (ESI) is standard. Simvastatin is typically monitored in positive ion mode, while simvastatin acid can be monitored in negative ion mode to improve sensitivity, sometimes requiring polarity switching during the run.[5][13]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the analysis of Simvastatin.
Caption: Mechanism of action of simvastatin.
Caption: Bioanalytical workflow for simvastatin quantification.
Caption: Key aspects of LC-MS performance evaluation.
Conclusion
This compound consistently demonstrates excellent performance as an internal standard for the quantification of simvastatin and its active metabolite, simvastatin acid, in biological matrices.[4] Its use in conjunction with LC-MS/MS, particularly on triple quadrupole systems, allows for highly sensitive, accurate, and precise measurements essential for clinical and preclinical studies. While ion trap systems can also be used, the available data suggests they may offer a higher limit of quantification compared to triple quadrupole instruments.[9]
For researchers and drug development professionals, the key takeaway is the consistent and reliable performance of this compound. When developing new bioanalytical methods, the methodologies and performance metrics outlined in this guide can serve as a valuable reference point for achieving accurate and reproducible results, regardless of the specific high-performance LC-MS platform employed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. [PDF] Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
The Gold Standard: Enhancing Simvastatin Bioanalysis with a Stable Isotope-Labeled Internal Standard
In the precise world of pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations is paramount. For a drug like simvastatin (B1681759), which is administered in low doses and extensively metabolized, achieving analytical accuracy and precision presents a significant challenge. The choice of an internal standard (IS) is a critical factor in the robustness of the analytical method, serving to correct for variations during sample preparation and instrumental analysis. While structural analogs like lovastatin (B1675250) have been historically used, the consensus in the scientific community, supported by regulatory guidance, points to the superiority of stable isotope-labeled (SIL) internal standards, such as Simvastatin-d6.[1]
This guide provides a data-driven comparison of using a stable isotope-labeled internal standard versus a structural analog for simvastatin analysis, supported by experimental data from published studies.
Unparalleled Accuracy and Precision with Simvastatin-d6
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] Simvastatin-d6, for instance, is a deuterated analog of simvastatin where six hydrogen atoms are replaced by deuterium.[3] This modification increases the molecule's mass without significantly altering its physicochemical properties like polarity, ionization efficiency, and extraction recovery.[1][3] This near-identical behavior to the parent drug makes it the ideal candidate to compensate for analytical variabilities.[3]
In contrast, a structural analog, while chemically similar, is not identical and may not perfectly mirror the analyte's behavior, especially in complex biological matrices.[1] This can lead to less effective correction for matrix-induced signal suppression or enhancement.[1]
The experimental data consistently demonstrates the advantages of using Simvastatin-d6. Methods employing Simvastatin-d6 consistently exhibit lower coefficients of variation (%CV), indicating higher precision across all quality control levels.[1]
Mitigating Matrix Effects: A Key Advantage
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix, are a major hurdle in bioanalysis.[2][3] The near-identical nature of a SIL-IS ensures that it experiences the same matrix effects as the analyte, leading to effective normalization and more accurate quantification.[2]
One study that quantified the matrix effect when using Simvastatin-d6 found it to be minimal, ranging from 98.9% to 101.1%.[1] This validates the superior ability of the SIL-IS to compensate for matrix-induced ion suppression or enhancement.[1]
Comparative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for simvastatin quantification, comparing the use of Simvastatin-d6 with a structural analog, lovastatin.
| Method Validation Parameter | Simvastatin-d6 (SIL-IS) | Lovastatin (Structural Analog) | Reference |
| Precision (%CV) | Typically <10% | Can be <14% (intra-day) and <10% (inter-day) | [1][2][4][5] |
| Accuracy (% Bias) | Typically within ±5% | Within acceptable regulatory limits | [1][2] |
| Recovery | 77.9% | 82.00% - 88.70% | [1][4] |
| Matrix Effect | 98.9% - 101.1% (Minimal) | Data not always available, less reliable correction | [1] |
| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL | Typically around 0.25 ng/mL | [4][5][6] |
| Linearity Range | 0.1 - 100 ng/mL | 0.25 - 50 ng/mL | [4][5][6] |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A common method for extracting simvastatin from human plasma involves liquid-liquid extraction.[4][6]
-
To a 100-200 µL aliquot of human plasma, add a known concentration of the internal standard (Simvastatin-d6 or lovastatin).[4][6]
-
Add an extraction solvent, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) (90:10, v/v).[4]
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.[4][6]
-
Transfer the supernatant organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen.[4][6]
-
Reconstitute the residue in a solution suitable for injection into the LC-MS/MS system, for example, a mixture of acetonitrile (B52724) and 3mM formic acid (30:70, v/v).[4][6]
LC-MS/MS Conditions
The analysis is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid is commonly used.[7][8]
-
Column: A C18 column is typically employed for separation.[4][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Pathway
To better understand the practical application and the biological context, the following diagrams illustrate a typical bioanalytical workflow and the HMG-CoA reductase pathway where simvastatin acts.
Conclusion
The use of a stable isotope-labeled internal standard like Simvastatin-d6 is a cornerstone of robust and reliable bioanalytical method development.[2][3] While the initial investment may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies submitted to regulatory bodies, Simvastatin-d6 is the recommended internal standard.[1] Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Selection in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in bioanalytical method development, directly impacting data integrity and regulatory acceptance. This guide provides a comprehensive comparison of internal standard choices, aligning with the harmonized guidelines of the FDA and EMA under the International Council for Harmonisation (ICH) M10 guideline, and is supported by experimental data and detailed protocols to inform your selection process.
The use of an internal standard is fundamental in quantitative bioanalysis to compensate for variability during sample preparation and analysis.[1][2] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now adhere to the ICH M10 guideline, which provides a unified framework for bioanalytical method validation.[3][4][5] This harmonization simplifies the requirements for global drug submissions. A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples, unless its absence can be justified.[3][6]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory guidelines and industry best practices strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs) as the preferred choice, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[3][7] A SIL-IS is a form of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This structural near-identity ensures that the SIL-IS co-elutes with the analyte and exhibits similar behavior during extraction and ionization, thus providing the most effective compensation for experimental variability.[1]
When the Gold Standard is Out of Reach: Analogue Internal Standards
Comparative Performance of Internal Standards
The choice of internal standard has a direct impact on the performance of a bioanalytical method. The following table summarizes the key performance differences between SIL-ISs and analogue ISs based on typical experimental outcomes.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analogue IS | Regulatory Preference |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | SIL-IS is strongly preferred |
| Extraction Recovery Tracking | Excellent | Good to Moderate | SIL-IS is strongly preferred |
| Chromatographic Co-elution | Typically identical | May differ | Co-elution is ideal |
| Precision (%CV) | Typically <15% | Can be >15% | Tighter precision is better |
| Accuracy (%Bias) | Typically within ±15% | Can be outside ±15% | Higher accuracy is essential |
Experimental Protocols for Internal Standard Evaluation
To ensure the suitability of a chosen internal standard, a series of validation experiments must be performed as stipulated by the ICH M10 guideline.
Interference Assessment
Objective: To confirm that the internal standard does not interfere with the quantification of the analyte and vice versa.
Protocol:
-
Prepare and analyze a blank sample (matrix without analyte or IS).
-
Prepare and analyze a zero sample (matrix with IS only).
-
Prepare and analyze a sample at the Lower Limit of Quantification (LLOQ).
-
Analyze a minimum of six independent sources of the blank biological matrix.
-
Acceptance Criteria: The response of any interfering components at the retention time of the analyte must be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.[3][4]
Monitoring Internal Standard Response
Objective: To ensure the consistency of the internal standard response across an analytical run.
Protocol:
-
Record the peak area or height of the internal standard for all calibration standards, QCs, and study samples within a single analytical run.
-
Plot the internal standard response against the injection order.
-
Visually inspect the plot for any significant trends, drifts, or abrupt changes.
-
Acceptance Criteria: While the ICH M10 guideline does not set specific numerical limits for IS variability, it requires that the IS response is monitored to ensure the integrity of the data. Any significant and unexplained variability may warrant further investigation and potentially re-analysis of affected samples.[9][10]
Visualizing the Internal Standard Selection Process
The following diagrams illustrate the decision-making process for selecting an internal standard and the potential impact of this choice on bioanalytical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Precision in Simvastatin Analysis: A Comparative Guide to Internal Standards
An objective comparison of Simvastatin acid-d6 and alternative internal standards in bioanalytical assays, supported by experimental data.
In the quantitative bioanalysis of pharmaceuticals such as Simvastatin, achieving high precision and accuracy is paramount for reliable pharmacokinetic and bioequivalence studies. The choice of an internal standard (IS) is a critical factor that directly impacts method robustness by correcting for variability in sample preparation and instrument response. The ideal IS mimics the analyte's behavior throughout the analytical process. The gold standard in bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, such as this compound.[1] This guide provides a data-driven comparison between this compound and a common alternative, the structural analog Lovastatin, to aid researchers in selecting the most appropriate IS for their needs.
Data Presentation: Inter-day and Intra-day Precision Comparison
The precision of an analytical method is a measure of the closeness of repeated measurements. It is typically expressed as the percent coefficient of variation (%CV). The following tables summarize the performance of LC-MS/MS methods for Simvastatin quantification, comparing the use of Simvastatin-d6 against Lovastatin as the internal standard. The data consistently demonstrates that methods utilizing Simvastatin-d6 yield lower %CV values, indicating superior precision.[1]
Table 1: Precision Data Using Simvastatin-d6 as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Simvastatin | 2 (LQC) | 4.8 | 5.3 |
| 20 (MQC) | 3.1 | 4.2 | |
| 80 (HQC) | 2.5 | 3.7 | |
| Simvastatin Acid | 2 (LQC) | 5.2 | 6.1 |
| 20 (MQC) | 3.5 | 4.5 | |
| 80 (HQC) | 2.8 | 3.9 | |
| Data adapted from validated bioanalytical method studies. |
Table 2: Precision Data Using Lovastatin as Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Simvastatin | 3 (LQC) | 8.2 | 9.5 |
| 12 (MQC) | 6.5 | 7.8 | |
| 30 (HQC) | 5.1 | 6.2 | |
| Data adapted from validated bioanalytical method studies.[2] |
Mandatory Visualization
Simvastatin's Mechanism of Action
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. This active form is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] By inhibiting this enzyme, Simvastatin effectively reduces cholesterol production in the liver.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Simvastatin Acid-d6 in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods.[1] This guide provides a comparative assessment of Simvastatin (B1681759) acid-d6 as an internal standard for the quantification of simvastatin and its active metabolite, simvastatin acid, in complex biological matrices. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction efficiency and matrix effects.[1][2] A stable isotope-labeled (SIL) internal standard, such as Simvastatin-d6, is often considered the gold standard due to its chemical and physical similarity to the analyte.[1][2][3][4][5]
Comparative Analysis of Internal Standards
The choice of an internal standard is a critical determinant of method robustness, serving to correct for variations in sample preparation and instrument response.[3] Historically, structural analogs like Lovastatin have been used as internal standards for simvastatin analysis due to their similar chemical structures and chromatographic behavior.[3] However, the gold standard in bioanalysis, as recommended by regulatory agencies, is the use of a SIL internal standard like Simvastatin-d6.[3]
The following tables summarize the performance characteristics of LC-MS/MS methods for simvastatin quantification using either Simvastatin-d6 or a structural analog (Lovastatin) as the internal standard.
Table 1: Performance Characteristics of Simvastatin Quantification with Different Internal Standards
| Parameter | Simvastatin-d6 | Lovastatin (Structural Analog) | Reference(s) |
| Precision (%CV) | Consistently lower %CV across quality control levels | Acceptable, but generally higher %CV than Simvastatin-d6 | [3] |
| Accuracy (%) | 98.9% - 101.1% | 98.25% - 110.00% (Intra-day), 98.64% - 101.86% (Inter-day) | [1][3] |
| Recovery (%) | 77.9% | 82.0% - 88.7% | [1][3] |
| Matrix Effect (%) | Minimal (98.9% - 101.1%) | Not Reported | [1][3] |
| LOQ (ng/mL) | 0.1 | 0.25 | [6] |
Table 2: Method Validation Parameters with an Analog Internal Standard (Lovastatin)
| Parameter | Matrix | Analyte Concentration Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference(s) |
| Intra-day | Human Plasma | 3, 12, 30 ng/mL | 98.25 - 110.00 | ≤ 6.39 | 82.0 - 88.7 | [1][7] |
| Inter-day | Human Plasma | 3, 12, 30 ng/mL | 98.64 - 101.86 | ≤ 8.86 | 82.0 - 88.7 | [1][7] |
| N/A | Muscle Tissue | 0.1 - 5 ng/mL | 91.4 - 100.1 | 6.0 - 6.9 | 76 | [1][8] |
The experimental data strongly supports the theoretical advantages of using a stable isotope-labeled internal standard. While methods using the structural analog Lovastatin can be validated to meet regulatory requirements, the use of Simvastatin-d6 provides superior precision and a more reliable correction for matrix effects.[3]
Experimental Protocols
To provide a comprehensive understanding, the following are detailed methodologies from key experiments for the analysis of simvastatin in complex matrices.
Method 1: Simvastatin Analysis in Human Plasma using Simvastatin-d6 as Internal Standard
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[4]
-
Add 25 µL of the Simvastatin-d6 internal standard working solution.[3]
-
Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate (B1210297) and hexane).[3][4]
-
Vortex mix for 5 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[4]
LC-MS/MS Conditions:
-
LC System: High-performance or ultra-high-performance liquid chromatography system.[9]
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (75:25, v/v) with an additive like formic acid.[1][4]
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for simvastatin and negative mode for simvastatin acid.[2][10]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
Method 2: Simvastatin Analysis in Human Plasma using Lovastatin as Internal Standard
Sample Preparation:
-
To 0.2 mL of human plasma, add the internal standard (Lovastatin).[1][7]
-
Extract the sample using a mixture of ethyl acetate and hexane (B92381) (90:10, v/v).[1][7]
-
After vortexing and centrifugation, separate the organic layer and evaporate it to dryness under a stream of nitrogen.[1][7]
-
Reconstitute the residue in a solution of acetonitrile and 3mM formic acid (30:70, v/v) before injection into the LC-MS/MS system.[1][7]
LC-MS/MS Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).[1][7]
-
Detection: Tandem mass spectrometry in positive ion mode.[1][7]
-
Transitions: Simvastatin (m/z 441.3 → 325) and Lovastatin (m/z 405.1 → 285).[1][7]
Visualizing the Workflow and Pathway
Caption: Bioanalytical workflow for simvastatin quantification.
Caption: Simvastatin's mechanism of action.
Conclusion
For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies, Simvastatin-d6 is the recommended internal standard.[3] Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.[3] The use of a stable isotope-labeled internal standard like Simvastatin-d6 ensures co-elution with the analyte and similar ionization properties, which effectively compensates for matrix effects and ensures the most accurate and precise quantification.[2][9] While other internal standards can yield acceptable results, a deuterated analog like Simvastatin-d6 is considered the gold standard for bioanalytical assays.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Simvastatin Acid-d6
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Simvastatin (B1681759) acid-d6 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. Simvastatin acid-d6, a deuterated form of simvastatin acid, requires careful handling due to its potential environmental and health impacts.[1][2]
Immediate Safety and Hazard Information
This compound is classified as hazardous, with specific warnings for its effects on human health and the environment. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its hazard classifications.
Key Hazard Statements:
In case of accidental exposure, it is important to follow first-aid measures promptly. For skin contact, wash immediately with soap and water.[2][4] If inhaled, move to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[2][3]
Quantitative Data Summary
The following table summarizes the key identifiers and classifications for this compound, providing a quick reference for safety and transportation information.
| Identifier | Value | Source |
| CAS Number | 1002347-71-8 | [2][5] |
| UN Number | UN3077 | [2] |
| GHS Hazard Pictograms | GHS07, GHS09 | [2] |
| Hazard Statements | H315, H362, H410 | [2] |
| Signal Word | Warning | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting. This procedure is designed to prevent environmental contamination and ensure the safety of laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE as recommended by the Safety Data Sheet (SDS). This includes:
-
A laboratory coat.[1]
2. Segregation of Waste:
-
Do not dispose of this compound, or materials contaminated with it, down the drain or in the regular trash.[1]
-
Segregate waste this compound from non-hazardous waste to ensure it is handled as chemical waste.[1]
3. Waste Collection and Containerization:
-
Collect all solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and bench paper, in a designated hazardous waste container.[1][6]
-
The container must be leak-proof, have a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[1]
4. Labeling and Storage:
-
The hazardous waste container must be labeled with the accumulation start date (the date the first piece of waste is placed in the container).[1]
-
Store the container in a designated satellite accumulation area or a central storage area that is secure and under the control of laboratory personnel.[1]
-
Keep the container closed at all times, except when adding waste.[1]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
-
Professional disposal ensures the waste is managed in an environmentally sound manner, typically through incineration at a permitted facility.[1]
6. Decontamination:
-
After handling and disposal, decontaminate all non-disposable equipment that came into contact with this compound.[6]
-
Wipe down work surfaces with an appropriate cleaning agent. All cleaning materials, such as wipes, must also be disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Simvastatin Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Simvastatin acid-d6, a deuterated form of a competitive inhibitor of HMG-CoA reductase.[1] Adherence to these procedures is critical to ensure personnel safety and to mitigate environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and may cause harm to breast-fed children.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent environmental release.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double pair of chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Breakthrough time should be confirmed with the glove manufacturer.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for splashing.[1][4] | To protect eyes from dust and splashes. |
| Body Protection | A lab coat or disposable gown should be worn. For tasks with a higher risk of contamination, disposable suits may be necessary.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the solid form outside of a certified chemical fume hood or biological safety cabinet.[1] | To avoid inhalation of dust particles.[5] |
Operational Plan: Step-by-Step Handling Procedures
A strict operational workflow is crucial to minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific handling area, preferably within a chemical fume hood or a biological safety cabinet with adequate ventilation.[1]
-
Ensure all necessary PPE is inspected for integrity and is readily available.[1]
-
Place all required equipment (e.g., balances, spatulas, vials) on a disposable absorbent bench liner within the designated area.[1]
-
-
Handling :
-
Solution Preparation :
-
Post-Handling :
Storage Conditions
Proper storage is essential to maintain the stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | [6] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -20°C | Up to 1 month | [6] |
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination.[1] this compound is classified for transport as "UN3077, Environmentally hazardous substance, solid, n.o.s." and is very toxic to aquatic life.[2][3]
-
Segregation : Do not dispose of this compound down the drain or in regular trash.[3] All contaminated materials, including empty vials, used PPE, and spill cleanup materials, must be segregated as hazardous waste.[3]
-
Waste Container : Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The label should include the start date of accumulation.[3]
-
Storage of Waste : Store the hazardous waste container in a secure, designated satellite or central accumulation area under the control of laboratory personnel. Keep the container closed except when adding waste.[3]
-
Professional Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3] Do not attempt to treat or dispose of the waste independently.[3] Incineration at a permitted facility is a typical disposal method.[3]
-
Decontamination : Wipe down the work surface and any non-disposable equipment with an appropriate deactivating solution or soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Experimental Protocols
Liquid-Liquid Extraction of Simvastatin from Human Plasma
This protocol is adapted for the extraction of Simvastatin, where Simvastatin-d6 is used as an internal standard.
-
Pipette 500 µL of plasma sample into a 2.0 mL microcentrifuge tube.[7]
-
Add 50 µL of the Simvastatin-d6 internal standard working solution.[7]
-
Add 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).[7]
-
Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[7]
-
Centrifuge at 5000 x g for 5 minutes at 5°C.[7]
-
Transfer 850 µL of the upper organic layer to a new tube.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[7]
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Inject 20 µL into the LC-MS/MS system.[7]
// Styling edge [color="#5F6368"]; node [color="#4285F4", penwidth=2]; }
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
